Barium oleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
591-65-1 |
|---|---|
Molecular Formula |
C36H66BaO4 |
Molecular Weight |
700.2 g/mol |
IUPAC Name |
barium(2+);octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
BHDOPTZJCSDVJE-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2] |
Other CAS No. |
591-65-1 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Barium Oleate: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical and physical properties, synthesis, analysis, and potential pharmaceutical applications of barium oleate.
Introduction
This compound, the barium salt of oleic acid, is a metallic soap that has found applications in various industrial processes. For researchers, scientists, and drug development professionals, understanding the fundamental properties of such compounds is crucial for exploring their potential, whether as active pharmaceutical ingredients (APIs), excipients, or components in drug delivery systems. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies, and a discussion of its potential, though not extensively documented, role in pharmaceuticals.
Chemical and Physical Properties
This compound is formally known as barium di(Z)-octadec-9-enoate. The CAS number for this compound is 591-65-1.[1][2][3][4][5][6][7][8] It is formed by the reaction of a barium ion (Ba²⁺) with two oleate anions (C₁₈H₃₃O₂⁻). While some sources may refer to a simplified formula, the correct molecular structure consists of one barium atom for every two oleate molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₆H₆₆BaO₄ | [2] |
| Molecular Weight | 700.23 g/mol | [2][5][9] |
| Appearance | White to off-white fine powder or liquid | [2][9][10] |
| Boiling Point | 360 °C at 760 mmHg | [2][9] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility in Water | Soluble in hot water, sparingly soluble in cold water. | [2][7] |
| Solubility in Organic Solvents | Soluble in hot organic solvents like toluene and xylene. | [7][10] |
Experimental Protocols
Detailed, standardized experimental protocols for the synthesis and analysis of this compound are not extensively published. However, based on general chemical principles for metallic soaps, the following methodologies can be adapted.
Synthesis of this compound via Metathesis Reaction
This protocol describes a common method for preparing insoluble salts by reacting two soluble salt solutions.
Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis of this compound via a precipitation reaction.
Methodology:
-
Preparation of Reactant Solutions:
-
Dissolve a calculated amount of sodium oleate in deionized water to create a solution of known concentration (e.g., 0.5 M).
-
Dissolve a stoichiometric equivalent of barium chloride (BaCl₂) in deionized water to create a separate solution (e.g., 0.25 M).
-
-
Precipitation:
-
Slowly add the barium chloride solution to the sodium oleate solution with constant stirring. A white precipitate of this compound will form immediately.
-
-
Isolation and Purification:
-
Continue stirring for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove the sodium chloride byproduct.
-
Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Quantitative Analysis of this compound
The purity of the synthesized this compound can be assessed by determining the barium content using complexometric titration with ethylenediaminetetraacetic acid (EDTA).
Workflow for this compound Analysis
Caption: A generalized workflow for the quantitative analysis of barium content in this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the dried this compound.
-
Dissolve the sample in a minimal amount of dilute nitric acid or another suitable solvent to liberate the barium ions.
-
Dilute the solution to a known volume with deionized water.
-
-
Titration:
-
Take an aliquot of the sample solution and adjust the pH to approximately 12 using a suitable buffer (e.g., ammonia-ammonium chloride).
-
Add a few drops of a suitable indicator for barium, such as Methylthymol Blue. The solution should turn blue.[11]
-
Titrate the solution with a standardized EDTA solution of known concentration.
-
-
Endpoint and Calculation:
-
The endpoint is reached when the color of the solution changes from blue to gray.[11]
-
Record the volume of EDTA used.
-
Calculate the amount of barium in the original sample based on the stoichiometry of the Ba²⁺-EDTA reaction (1:1 molar ratio).
-
Applications in Research and Drug Development
The direct application of this compound in drug development is not well-documented in publicly available literature. However, based on the properties of similar metallic soaps like barium stearate and the general use of oleic acid as an excipient, some potential, albeit hypothetical, applications can be considered.
Potential as a Pharmaceutical Excipient
Metallic soaps are often used as lubricants in the manufacturing of tablets and capsules. They prevent the formulation from sticking to the manufacturing equipment, ensuring smooth and efficient production. Barium stearate, a closely related compound, is used for this purpose.[10] It is plausible that this compound could function similarly as a lubricant or a flow agent in powder and granule formulations.
Logical Relationship of this compound as a Pharmaceutical Lubricant
Caption: The potential role of this compound as a lubricant in pharmaceutical manufacturing.
Considerations for Drug Delivery
Oleic acid and its derivatives are known to be used in various drug delivery systems, such as forming vesicles or nanoparticles. However, there is currently no specific research indicating the use of this compound in this context.
Safety and Toxicology
A significant consideration for any substance in pharmaceutical development is its safety profile. Soluble barium compounds are known to be toxic. While this compound has low solubility in water, its behavior in the gastrointestinal tract would be a critical factor in determining its safety for oral administration. There is a lack of specific toxicological data, such as an LD50, for this compound in the public domain. General toxicological information for barium indicates that ingestion of high levels can have adverse effects. Therefore, extensive toxicological studies would be required before considering this compound for any pharmaceutical application.
Conclusion
This compound is a metallic soap with defined chemical and some physical properties. While its primary applications have been in industrial settings, its potential as a pharmaceutical excipient, particularly as a lubricant, can be inferred from the function of similar compounds. However, a significant lack of specific data on its quantitative physical properties, detailed and validated experimental protocols, and, most importantly, its biological activity and safety profile, currently limits its consideration for drug development. Further research is necessary to fully characterize this compound and evaluate its potential in the pharmaceutical sciences. Researchers and drug development professionals should proceed with caution and would need to conduct foundational research to establish a comprehensive profile of this compound before its inclusion in any pharmaceutical formulation.
References
- 1. This compound | 591-65-1 [chemicalbook.com]
- 2. Cas 591-65-1,this compound | lookchem [lookchem.com]
- 3. 591-65-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 591-65-1 [m.chemicalbook.com]
- 5. This compound | CAS 591-65-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | C18H34BaO2 | CID 87090012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 591-65-1 | Benchchem [benchchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. echemi.com [echemi.com]
- 10. Barium stearate Exporter | Barium stearate Exporting Company | Barium stearate International Distributor [multichemexports.com]
- 11. scribd.com [scribd.com]
Synthesis of barium oleate via precipitation method
An In-depth Technical Guide to the Synthesis of Barium Oleate via Precipitation Method
Introduction
This compound (C₃₆H₆₆BaO₄) is a metal soap with significant applications as a stabilizer and lubricant in the production of plastics and rubber, where it enhances processing capabilities and durability[]. It also serves as a crucial precursor in the synthesis of various advanced materials, including barium-containing nanoparticles like Barium Titanate (BaTiO₃) and Barium Hexaferrite. The precipitation method is a widely employed, straightforward, and effective technique for synthesizing this compound. This method relies on the reaction between a soluble barium salt and a soluble oleate salt in a liquid medium, leading to the formation of insoluble this compound, which can then be easily separated.
This technical guide provides a comprehensive overview of the synthesis of this compound using the precipitation method. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, characterization data, and process visualizations.
Principle of Synthesis
The synthesis of this compound via precipitation is fundamentally a double displacement reaction. The process typically involves two main stages:
-
Saponification: Oleic acid, a long-chain fatty acid, is neutralized by a strong base, such as sodium hydroxide (NaOH), to form a water-soluble salt, sodium oleate. This is an acid-base reaction.[2][3]
-
Precipitation: The resulting sodium oleate solution is then reacted with a soluble barium salt, commonly barium chloride (BaCl₂). An ion exchange occurs, leading to the formation of the water-insoluble this compound, which precipitates out of the solution.[4][5]
The overall chemical reaction can be summarized as: 2 C₁₇H₃₃COOH (Oleic Acid) + 2 NaOH → 2 C₁₇H₃₃COONa (Sodium Oleate) + 2 H₂O 2 C₁₇H₃₃COONa (Sodium Oleate) + BaCl₂ → (C₁₇H₃₃COO)₂Ba (this compound)↓ + 2 NaCl
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 591-65-1 | [6][7] |
| Molecular Formula | C₃₆H₆₆BaO₄ | [][8][9] |
| Molecular Weight | 700.2 g/mol | [6][8] |
| IUPAC Name | barium(2+);(Z)-octadec-9-enoate | [8] |
| Appearance | White to yellowish powder/solid |
Experimental Protocol: Precipitation Synthesis
This section details a representative laboratory-scale procedure for the synthesis of this compound.
Materials and Equipment:
-
Oleic Acid (C₁₈H₃₄O₂)
-
Sodium Hydroxide (NaOH)
-
Barium Chloride (BaCl₂)
-
Deionized Water
-
Ethanol
-
Glass beakers and flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
Part 1: Preparation of Sodium Oleate (Saponification)
-
In a 250 mL beaker, dissolve a specific molar amount of oleic acid in ethanol. The use of a solvent like ethanol or methanol helps to facilitate the reaction, as oleic acid is insoluble in water.[2][10]
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide with a stoichiometric equivalent to the oleic acid.
-
Slowly add the NaOH solution to the oleic acid solution while stirring continuously with a magnetic stirrer.
-
Heat the mixture gently (e.g., to 50-70°C) and continue stirring for a designated period (e.g., 1-2 hours) to ensure the completion of the saponification reaction, forming a clear or slightly yellowish solution of sodium oleate.[11]
Part 2: Formation of this compound (Precipitation)
-
Prepare an aqueous solution of barium chloride in a separate beaker, using a stoichiometric amount corresponding to half the molar quantity of the sodium oleate formed.
-
While vigorously stirring the sodium oleate solution, add the barium chloride solution dropwise.
-
Upon addition, a white precipitate of this compound will immediately form.[4][5][12]
-
Continue stirring the mixture for an additional period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
Part 3: Isolation and Purification
-
Isolate the white precipitate from the reaction mixture by vacuum filtration using a Buchner funnel.
-
Wash the collected solid several times with deionized water to remove the sodium chloride byproduct and any unreacted reagents.
-
Perform a final wash with ethanol to help remove residual water and organic impurities.
-
Dry the purified this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
Reaction and Workflow Diagrams
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis.
Caption: Chemical pathway for this compound synthesis.
Caption: Experimental workflow for the precipitation method.
Quantitative Data Summary
The reaction conditions and characterization data are critical for reproducibility and quality control.
Table 1: Typical Reaction Parameters
| Parameter | Description | Typical Values / Observations |
| Reactants | Starting materials for the synthesis. | Oleic Acid, Sodium Hydroxide, Barium Chloride |
| Solvents | Medium for the reaction. | Ethanol/Methanol for saponification; Water for precipitation |
| Temperature | Reaction temperature for saponification. | 50 – 90°C[6] |
| Reaction Time | Duration to ensure complete reaction. | 1-4 hours |
| Observation | Visual cue for product formation. | Formation of a white, insoluble precipitate[4] |
Table 2: Spectroscopic Characterization Data (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is essential for confirming the formation of this compound by identifying the characteristic vibrations of the carboxylate group.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Carboxylate (COO⁻) | Asymmetric Stretch (νₐₛ) | 1510 - 1540 | Confirms the deprotonation of the carboxylic acid and coordination to the barium ion.[6] |
| Carboxylate (COO⁻) | Symmetric Stretch (νₛ) | 1408 - 1433 | Confirms the formation of the metal carboxylate salt.[6] |
| C=O (in Oleic Acid) | Carbonyl Stretch | ~1710 | Disappearance of this peak indicates complete conversion of the starting oleic acid. |
Further Characterization
To fully characterize the synthesized this compound, especially for advanced material applications, the following techniques are recommended:
-
X-ray Diffraction (XRD): Used to investigate the crystalline nature, phase purity, and crystallite size of the this compound powder.[6]
-
Thermogravimetric Analysis (TGA): Employed to study the thermal stability and decomposition profile of the material. This compound typically decomposes between 400 and 600°C, often yielding barium carbonate as a primary residue.[6]
-
Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology, particle size, and surface characteristics of the synthesized product.[6]
Conclusion
The precipitation method offers a reliable and scalable route for the synthesis of this compound. By carefully controlling reaction parameters such as reactant concentration, temperature, and stirring, the properties of the final product can be effectively managed. The two-step process, involving saponification followed by precipitation, is straightforward and yields a high-purity product after appropriate washing and drying. The characterization techniques outlined provide the necessary tools to verify the synthesis and assess the quality of the this compound for its intended research or industrial applications.
References
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fatty acid - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Reaction between barium chloride and sodium sulphate goes to completion because?This question has multiple correct options.(A) Barium sulphate is almost insoluble(B) The reaction is reversible (C) The solubility of barium chloride decrease (D) The reaction is irreversible [vedantu.com]
- 6. This compound | 591-65-1 | Benchchem [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Bariumoleat | C36H66BaO4 | CID 90473726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. quora.com [quora.com]
The Thermal Decomposition of Barium Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium oleate, a metal soap with applications in various industrial processes, undergoes a multi-stage thermal decomposition upon heating. Understanding the mechanism of this decomposition is critical for its use in high-temperature applications and for the synthesis of barium-containing nanomaterials. This technical guide provides a comprehensive overview of the proposed thermal decomposition mechanism of this compound, drawing upon analogous studies of other barium carboxylates. It details the experimental protocols used to investigate this process and presents the expected quantitative data in a structured format. Visual diagrams are provided to elucidate the decomposition pathway and experimental workflows.
Introduction
This compound (Ba(C₁₈H₃₃O₂)₂) is the barium salt of oleic acid. As a metal carboxylate, its thermal behavior is of significant interest in fields ranging from materials science to industrial chemistry. The controlled thermal decomposition of metal carboxylates is a widely utilized method for the production of well-defined metal oxide nanoparticles[1]. The oleate ligands can act as in-situ surfactants, controlling the growth and preventing the agglomeration of the nascent nanoparticles[1]. A thorough understanding of the decomposition pathway, including intermediate products and gaseous byproducts, is essential for optimizing these synthetic routes and for ensuring the safe handling of this compound at elevated temperatures.
While direct, in-depth studies on the thermal decomposition mechanism of this compound are not extensively available in the public domain, the thermal behavior of other barium carboxylates, such as barium valerate, has been investigated and provides a strong model for the likely decomposition pathway of this compound[2].
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound in an inert atmosphere is proposed to occur in a two-stage process, analogous to the decomposition of barium valerate[2].
Stage 1: Decomposition to Barium Carbonate and a Ketone
In the first stage, occurring at temperatures typically ranging from 400°C to 520°C, the this compound molecule is thought to undergo a decarboxylation reaction to form barium carbonate (BaCO₃) and a large, symmetrical ketone, 35-heptatriaconten-18-one[2][3]. The long alkyl chains of the oleate molecules are the source of the ketone.
Stage 2: Decomposition of Barium Carbonate
The second stage of decomposition involves the breakdown of the intermediate barium carbonate into barium oxide (BaO) and carbon dioxide (CO₂)[2]. This decomposition occurs at a significantly higher temperature, generally above 700°C[2][4].
The overall proposed reaction scheme is as follows:
-
Ba(C₁₇H₃₃COO)₂ (s) → BaCO₃ (s) + (C₁₇H₃₃)₂CO (g)
-
BaCO₃ (s) → BaO (s) + CO₂ (g)
Experimental Protocols
The investigation of the thermal decomposition mechanism of this compound relies on several key analytical techniques. The following sections detail the typical experimental protocols for these methods.
Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition of materials by measuring the change in mass of a sample as a function of temperature[5][6]. When coupled with Fourier-Transform Infrared Spectroscopy (FTIR), it allows for the simultaneous identification of the gaseous products evolved during decomposition[7].
Experimental Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative atmosphere. The transfer line connecting the TGA furnace to the FTIR gas cell is heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250°C).
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The TGA records the sample mass as a function of temperature. Simultaneously, the FTIR spectrometer collects infrared spectra of the evolved gases at regular intervals.
-
Data Analysis: The TGA data is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss for each stage. The FTIR spectra are analyzed to identify the functional groups of the evolved gases (e.g., C=O stretching for ketones and CO₂).
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, as well as exothermic or endothermic decomposition processes.
Experimental Procedure:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference are subjected to the same temperature program as in the TGA analysis.
-
Data Collection: The instrument measures the differential heat flow between the sample and the reference.
-
Data Analysis: The resulting DSC curve is analyzed to identify the temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Quantitative Data
The following table summarizes the expected quantitative data from the thermal analysis of this compound, based on the decomposition of analogous barium carboxylates[2]. It is important to note that these values are illustrative and may vary depending on the specific experimental conditions.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Primary Evolved Gas(es) | Solid Residue |
| Stage 1 | 400 - 520 | ~65-75% | 35-heptatriaconten-18-one | Barium Carbonate (BaCO₃) |
| Stage 2 | > 700 | ~10-15% | Carbon Dioxide (CO₂) | Barium Oxide (BaO) |
Visualizations
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed two-stage thermal decomposition pathway of this compound.
Experimental Workflow for TGA-FTIR Analysis
Caption: Workflow for the analysis of this compound decomposition using TGA-FTIR.
Conclusion
The thermal decomposition of this compound is a complex process that is best understood through a multi-faceted analytical approach. Based on studies of analogous barium carboxylates, a two-stage decomposition mechanism is proposed, initiating with the formation of barium carbonate and a long-chain ketone, followed by the decomposition of barium carbonate to barium oxide at higher temperatures. Techniques such as TGA-FTIR and DSC are indispensable for elucidating the specific temperature ranges, mass losses, and evolved gaseous products associated with this decomposition. The information presented in this guide provides a foundational understanding for researchers and professionals working with this compound in high-temperature environments or for the synthesis of barium-containing materials. Further research focusing directly on this compound is warranted to refine the details of its decomposition mechanism and to provide precise quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. The thermal stability of alkaline earth metal carbonatesMgCO3CaCO3SrCO3 class 11 chemistry JEE_Main [vedantu.com]
Solubility of Barium Oleate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of barium oleate in various organic solvents. This compound, a metal soap, finds applications in diverse fields, including as a lubricant, a stabilizer in plastics, and in the formulation of various industrial products. Understanding its solubility is crucial for optimizing its use in these applications and for the development of new formulations.
While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides analogous data for calcium oleate, a chemically similar alkaline earth metal oleate. This information, combined with detailed experimental protocols, will enable researchers to effectively work with and characterize the solubility of this compound.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of calcium oleate in several organic solvents at 15°C, which can be used as an estimate for the solubility behavior of this compound.
| Solvent | Temperature (°C) | Solubility of Calcium Oleate ( g/100 g of solvent) |
| Acetone | 15 | 2.26[1] |
| Benzene | 15 | 3.44[1] |
| Chloroform | - | Soluble[1] |
| Methanol | 15 | 0.3[1] |
| Methanol | 66 | 0.57[1] |
| Diethyl Ether | - | Insoluble[1] |
| Ethanol | - | Insoluble[1] |
| Petroleum Ether | - | Practically Insoluble[1] |
It is important to note that even for the same compound, reported solubility can vary due to differences in experimental methods and the purity of the materials used. For instance, one source describes calcium oleate as soluble in alcohol and ether, while another states it is insoluble[2]. Therefore, for critical applications, it is highly recommended to determine the solubility experimentally.
Experimental Protocols for Solubility Determination
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. This method involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solid solute.
Gravimetric Method for Determining the Solubility of this compound
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Conical flask with a stopper
-
Thermostatic bath or shaker
-
Filtration apparatus (e.g., filter paper and funnel, or a syringe filter)
-
Pre-weighed evaporation dish
-
Oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture using a shaker or magnetic stirrer in a thermostatic bath set to the desired temperature. Continue agitation for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Separation of the Saturated Solution:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully decant or filter a known volume or mass of the clear, saturated supernatant. It is crucial to avoid transferring any solid particles. Using a pre-warmed or pre-cooled filter can help prevent precipitation or dissolution during filtration if the solubility is highly temperature-dependent.
-
-
Evaporation of the Solvent:
-
Transfer the known amount of the saturated solution to a pre-weighed evaporation dish.
-
Gently evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, an oven set to a temperature below the decomposition point of this compound should be used.
-
-
Drying and Weighing:
-
Once all the solvent has evaporated, place the evaporation dish containing the solid residue in an oven to dry to a constant weight.
-
After drying, cool the dish in a desiccator to prevent moisture absorption.
-
Weigh the dish with the dry this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100
Where:
-
Mass of residue = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
Spectroscopic Characterization of Barium Oleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of barium oleate, a metallic soap with significant applications in various scientific and industrial fields, including as a precursor in the synthesis of advanced materials and as a component in pharmaceutical formulations. This document details the synthesis, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Diffraction (XRD) analysis of this compound, offering detailed experimental protocols and data interpretation.
Synthesis of this compound
This compound is typically synthesized through a direct reaction or a precipitation method. The choice of method can influence the purity and crystalline properties of the final product.
1.1. Experimental Protocol: Precipitation Method
This protocol describes a common and effective method for synthesizing this compound with a high degree of purity.
-
Preparation of Reactant Solutions:
-
Prepare a solution of sodium oleate by dissolving a stoichiometric amount of oleic acid in an aqueous ethanol solution and neutralizing it with sodium hydroxide. .
-
Prepare an aqueous solution of a soluble barium salt, such as barium chloride (BaCl₂).
-
-
Precipitation:
-
Slowly add the barium chloride solution to the sodium oleate solution under constant stirring. This will result in the precipitation of this compound, which is insoluble in the reaction medium. The reaction can be represented as: 2C₁₇H₃₃COONa (aq) + BaCl₂ (aq) → (C₁₇H₃₃COO)₂Ba (s) + 2NaCl (aq)
-
-
Isolation and Purification:
-
The precipitated this compound is collected by filtration.
-
The product is then washed multiple times with deionized water and ethanol to remove any unreacted starting materials and byproducts, such as sodium chloride.
-
-
Drying:
-
The purified this compound is dried in a vacuum oven at a temperature between 70-200°C for an adequate duration (0.5-12 hours) to remove residual solvent.[1]
-
1.2. Experimental Protocol: Direct Reaction Method
This method involves the direct neutralization of a barium precursor with oleic acid.[2]
-
Reaction Setup:
-
A barium precursor, such as barium hydroxide or barium acetate, is dissolved in a suitable solvent, which can be aqueous or an alcohol.[2]
-
Oleic acid is added to this solution.
-
-
Reaction Conditions:
-
The mixture is heated to a temperature in the range of 90–150°C and stirred to facilitate the acid-base neutralization reaction.[2]
-
-
Product Separation:
-
As the reaction proceeds, this compound is formed and can be separated from the reaction mixture. The choice of solvent is crucial to ensure the solubility of the reactants and easy separation of the product.[2]
-
-
Purification and Drying:
-
The isolated this compound is purified by washing with appropriate solvents and then dried under vacuum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, it is used to confirm the formation of the metal carboxylate and to study the coordination between the barium ion and the oleate ligand.
2.1. Experimental Protocol
-
Sample Preparation:
-
A small amount of the dried this compound powder is mixed with potassium bromide (KBr) powder in a mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
-
2.2. Data Presentation: FTIR Peak Assignments
The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3007 | =C-H stretch | Stretching vibration of the C-H bond in the alkene group of the oleate chain. |
| ~2924 | -CH₂- asymmetric stretch | Asymmetric stretching vibration of the methylene groups in the hydrocarbon chain. |
| ~2854 | -CH₂- symmetric stretch | Symmetric stretching vibration of the methylene groups in the hydrocarbon chain. |
| 1510-1540 | Carboxylate (COO⁻) asymmetric stretch | This strong absorption band is characteristic of the formation of the metal carboxylate salt.[3] The exact position provides information on the coordination environment. |
| 1408-1433 | Carboxylate (COO⁻) symmetric stretch | This band, along with the asymmetric stretch, confirms the presence of the carboxylate group.[3] |
| ~1466 | -CH₂- scissoring (bending) | Bending vibration of the methylene groups in the hydrocarbon chain.[3] |
| 1180-1350 | -CH₂- wagging/twisting progressions | A series of equally spaced absorption bands attributed to the wagging and twisting vibrations of successive methylene groups.[3] |
| ~720 | -CH₂- rocking | Rocking vibration of the methylene groups in the hydrocarbon chain.[3] |
X-ray Diffraction (XRD)
XRD is a fundamental technique used to determine the crystalline structure of a material. For this compound, XRD analysis provides information on its crystallinity and phase purity.
3.1. Experimental Protocol
-
Sample Preparation:
-
A sufficient amount of the dried this compound powder is placed on a sample holder.
-
The surface of the powder is flattened to ensure a uniform plane for X-ray irradiation.
-
-
Data Acquisition:
-
The sample holder is mounted in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (commonly Cu-Kα radiation), and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
3.2. Data Presentation: XRD Peak Analysis
The XRD pattern of this compound is characterized by a series of diffraction peaks, primarily appearing at 2θ values below 30°. The presence of sharp peaks indicates a well-ordered, crystalline structure.
| 2θ (degrees) | Description |
| < 30° | The most prominent diffraction peaks for this compound are typically observed in this region. The exact positions and intensities of these peaks are characteristic of its crystal structure. |
Visualizations
4.1. Experimental Workflow for Spectroscopic Characterization
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
4.2. Logical Relationship of Spectroscopic Data Interpretation
Caption: Logical flow for the interpretation of FTIR and XRD data in the characterization of this compound.
References
CAS number and synonyms for Barium oleate
An In-depth Technical Guide to Barium Oleate
CAS Number: 591-65-1
Synonyms
This compound is known by several other names in scientific literature and commercial listings. These include:
-
Barium dioleate[1][]
-
9-Octadecenoic acid (9Z)-, barium salt[1][]
-
Barium bisoleate[1][]
-
Bis[(Z)-9-octadecenoic acid]barium salt[1][]
-
Dioleic acid barium salt[1][]
-
9-Octadecenoicacid(Z)-,bariumsalt[1][]
-
Bariumdioleat[1][]
Chemical and Physical Properties
This compound is a barium salt of oleic acid. It is a white, crystalline powder that is soluble in hot water and can form stable emulsions.[3] It is primarily used as a stabilizer and lubricant in the production of plastics and rubber.[]
| Property | Value | Source |
| Molecular Formula | C36H66BaO4 | [1][][4] |
| Molecular Weight | 700.23 g/mol | [1][][4] |
| Appearance | White crystalline powder | [3] |
| Boiling Point | 360°C at 760 mmHg | [3][5] |
| Flash Point | 270.1°C | [3][5] |
| Vapor Pressure | 3.7E-06 mmHg at 25°C | [3] |
Experimental Protocols
Synthesis of this compound
Several methods are employed for the synthesis of this compound, with solution-based precipitation being a primary strategy.[1]
1. Direct Acid-Base Neutralization
This is the most straightforward method, involving the reaction of a barium precursor with oleic acid. The reaction is typically carried out in a solvent where the reactants are soluble.
-
Reactants: A barium precursor (e.g., Barium oxide (BaO), Barium hydroxide (Ba(OH)₂)) and oleic acid (C₁₈H₃₄O₂).
-
Solvent: Aqueous or alcohol-based solvents.[1]
-
Procedure:
-
Dissolve the barium precursor in the chosen solvent.
-
Add oleic acid to the solution.
-
Heat the mixture to between 90-150°C with stirring to facilitate the reaction.[1]
-
The insoluble this compound precipitates out of the solution.
-
The precipitate is then separated from the solvent, for example, through filtration.
-
The collected product is washed and dried.
-
2. Ion Exchange (Metathesis Reaction)
This method can yield high-purity this compound and is suitable for industrial-scale production.[1] It involves the reaction of a soluble barium salt with an oleate salt.
-
Reactants: A soluble barium salt (e.g., Barium chloride (BaCl₂)) and an alkali or alkaline earth oleate (e.g., sodium oleate or potassium oleate).[1]
-
Solvent System: A biphasic system of aqueous (water/ethanol) and non-polar organic (e.g., toluene, petroleum ether) solvents is used.[1]
-
Procedure:
-
Dissolve the barium salt in the aqueous phase and the oleate salt in the organic phase.
-
Mix the two phases and heat the mixture to 80-200°C with vigorous stirring to promote the ion exchange reaction at the interface.[1]
-
Allow the phases to separate. This compound will be in the organic phase, while the byproducts remain in the aqueous phase.[1]
-
Collect the organic phase.
-
Evaporate the solvent under vacuum to obtain the this compound product.[1]
-
Characterization of this compound
The structural and morphological properties of synthesized this compound are crucial for its applications and are typically investigated using the following techniques:
-
X-ray Diffraction (XRD): This technique is fundamental for determining the crystallinity and crystal structure of the material.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the coordination of the oleate ligand to the barium ion. The characteristic asymmetric stretching mode of the carboxylate group (COO⁻) appears in the range of 1510-1540 cm⁻¹, and the symmetric stretching mode is observed around 1408-1433 cm⁻¹.[1]
-
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability and decomposition of this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹H NMR can be used to analyze the molecular structure in solution.[1]
Applications in Research and Development
This compound serves as a versatile precursor for the synthesis of various barium-containing nanomaterials. Its thermal decomposition is a controllable method for producing nanostructures with specific morphologies.[1]
Precursor in Nanoparticle Synthesis
This compound is instrumental in the synthesis of complex oxides like barium titanate (BaTiO₃) and barium hexaferrite (BHF) nanoparticles.[1][6] In these syntheses, the oleate component acts not only as the source of barium but also as a capping agent that controls the growth and prevents the agglomeration of the newly formed nanoparticles.[1]
Solvothermal Synthesis of BaTiO₃ Nanocrystals
A two-phase solvothermal approach can be used to produce BaTiO₃ nanocrystals.
-
This compound is first formed in an organic oil phase by reacting barium acetate with oleic acid.[1]
-
This oil phase is then mixed with an aqueous phase containing a titanium source.
-
The reaction is carried out at the oil-water interface at 180°C.[1]
-
As BaTiO₃ nanocrystals form, they are capped by the oleate ligands and are extracted into the oil phase, which stops further growth and prevents aggregation.[1]
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Role of this compound in nanoparticle synthesis.
References
- 1. This compound | 591-65-1 | Benchchem [benchchem.com]
- 3. Cas 591-65-1,this compound | lookchem [lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of barium hexaferrite nano-platelets for ethylene glycol ferrofluids - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03833E [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of Barium Oleate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to barium oleate.
Hazard Identification and Classification
This compound is classified as Acute toxicity - Category 4, Oral , with the corresponding hazard statement H302: Harmful if swallowed [1][2]. Ingestion is the primary route of acute toxicity. While comprehensive data on inhalation and dermal toxicity is limited, it is crucial to avoid the formation and inhalation of dust, as well as contact with skin and eyes[1][2].
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 591-65-1 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C36H66BaO4 | [3][10] |
| Molecular Weight | 700.23 g/mol | [5][8] |
| Appearance | White, crystalline powder | [3] |
| Solubility | Soluble in hot water | [3] |
| Boiling Point | 360°C at 760 mmHg | [3] |
| Flash Point | 270.1°C | [3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Type | Specifications | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [1][2] |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use), and fire/flame resistant and impervious clothing. | [1][2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1][2] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials and foodstuff containers.[2]
Experimental Protocols
The following are detailed methodologies for common laboratory procedures involving this compound.
Weighing this compound:
-
Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Don appropriate PPE (lab coat, gloves, safety goggles).
-
Tare a clean, dry weighing vessel on the balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a spatula, minimizing any dust generation.
-
Close the primary container of this compound immediately after weighing.
-
Record the weight and clean any minor spills within the enclosure using a damp cloth.
Dissolving this compound:
-
Perform this procedure in a chemical fume hood.
-
Add the weighed this compound to a suitable vessel (e.g., beaker, flask).
-
Slowly add the desired solvent (e.g., hot water) while stirring to aid dissolution.
-
If heating is required, use a controlled heating source such as a hot plate with a magnetic stirrer. Avoid open flames.
-
Ensure the vessel is appropriately covered to prevent splashing.
Transferring this compound Solutions:
-
All transfers of this compound solutions should be conducted within a chemical fume hood.
-
Use appropriate glassware (e.g., pipettes, graduated cylinders) for accurate and safe transfer.
-
Avoid pouring solutions from a height to minimize splashing.
-
If transferring between containers, ensure the receiving container is stable and properly labeled.
Accidental Release Measures and Disposal
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
-
Prevent the spill from entering drains or the environment.[1][2]
Disposal:
-
This compound and its containers must be disposed of in accordance with local, state, and federal regulations.[1][2]
-
The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]
-
Contaminated packaging should be triply rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[2]
First Aid Measures
Immediate and correct first aid is crucial in case of exposure.
| Exposure Route | First Aid Procedure | Reference |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1][2] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. | [1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1][2] |
Visual Guides
The following diagrams illustrate key safety workflows.
This compound Handling Risk Assessment Workflow
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Cas 591-65-1,this compound | lookchem [lookchem.com]
- 4. This compound - CAS 591-65-1 - City Chemical LLC. [citychemical.com]
- 5. This compound | 591-65-1 | Benchchem [benchchem.com]
- 6. 591-65-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CAS 591-65-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for Barium Oleate-Mediated Nanoparticle Synthesis
Introduction
The synthesis of nanoparticles with controlled size, shape, and crystallinity is crucial for their application in various fields, including electronics, drug delivery, and catalysis. The use of barium oleate, often formed in situ from a barium precursor and oleic acid, is a versatile method for the preparation of various nanoparticles, particularly perovskite materials like barium titanate (BaTiO₃). Oleic acid plays a dual role in this process, acting as a capping agent to control particle growth and prevent agglomeration, and facilitating the formation of a this compound complex that serves as a reactive precursor. This protocol provides a detailed methodology for the synthesis of barium titanate nanoparticles using a this compound-mediated approach, primarily focusing on hydrothermal and solvothermal methods.
Core Principles
The synthesis relies on the reaction between a barium precursor (e.g., barium hydroxide, barium acetate) and a titanium precursor (e.g., titanium dioxide, titanium isopropoxide) in the presence of oleic acid. The oleic acid reacts with the barium salt to form this compound, which then influences the nucleation and growth of the BaTiO₃ nanoparticles. The long alkyl chain of oleic acid provides steric hindrance, which limits particle size and dictates the final morphology. The reaction is typically carried out in a sealed vessel under elevated temperature and pressure (hydrothermal/solvothermal conditions) to promote the crystallization of the desired phase.
Experimental Protocols
1. Hydrothermal Synthesis of Barium Titanate Nanocubes
This protocol is adapted from methodologies that utilize oleic acid for morphology control in a hydrothermal system.
a. Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Titanium dioxide (TiO₂) nanoparticles (e.g., P25)
-
Oleic acid (C₁₈H₃₄O₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
b. Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven
c. Procedure:
-
In a typical synthesis, a specific molar ratio of Ba(OH)₂·8H₂O to TiO₂ is used (e.g., Ba/Ti ratio of 2:1).
-
Dissolve the desired amount of Ba(OH)₂·8H₂O and NaOH in deionized water with vigorous stirring.
-
In a separate beaker, disperse the TiO₂ nanoparticles in deionized water and sonicate for 15-30 minutes to ensure a uniform suspension.
-
Add the TiO₂ suspension to the barium hydroxide solution under continuous stirring.
-
Add oleic acid to the mixture. The concentration of oleic acid is a critical parameter for controlling the nanoparticle morphology.
-
Transfer the final suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-220°C) for a designated period (e.g., 12-48 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and residual oleic acid.
-
Dry the final product in an oven at 60-80°C for several hours.
2. Solvothermal Synthesis of Monodisperse Barium Titanate Nanoparticles
This protocol outlines a general procedure for synthesizing monodisperse BaTiO₃ nanoparticles in a non-aqueous solvent system.
a. Materials:
-
Barium acetate (Ba(CH₃COO)₂)
-
Titanium isopropoxide (Ti[OCH(CH₃)₂]₄)
-
Oleic acid
-
1-Octadecene or other high-boiling point solvent
-
Ethanol
-
Toluene or hexane (for washing)
b. Equipment:
-
Three-neck flask
-
Schlenk line for inert atmosphere
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Centrifuge
c. Procedure:
-
Prepare a this compound precursor by reacting barium acetate with oleic acid in a high-boiling point solvent like 1-octadecene. This is typically done by heating the mixture under vacuum or an inert atmosphere to remove water and acetic acid.
-
In a separate flask, prepare the titanium precursor solution by dissolving titanium isopropoxide in the same solvent.
-
Under an inert atmosphere (e.g., nitrogen or argon), inject the titanium precursor solution into the hot this compound solution (e.g., at 200-280°C) with vigorous stirring.
-
Maintain the reaction at the desired temperature for a specific duration (e.g., 1-4 hours) to allow for nanoparticle nucleation and growth.
-
After the reaction, cool the mixture to room temperature.
-
Add a non-solvent like ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of a non-polar solvent (e.g., toluene or hexane) and a polar solvent (e.g., ethanol) to remove excess oleic acid and byproducts.
-
Dry the purified nanoparticles under vacuum.
Data Presentation
Table 1: Influence of Oleic Acid Concentration on BaTiO₃ Nanoparticle Size and Morphology (Hydrothermal Method)
| Ba/Ti Molar Ratio | Oleic Acid Concentration (mol/L) | Temperature (°C) | Time (h) | Average Particle Size (nm) | Morphology |
| 2:1 | 0.05 | 200 | 24 | ~50 | Spherical |
| 2:1 | 0.10 | 200 | 24 | ~30 | Cubic |
| 2:1 | 0.20 | 200 | 24 | ~25 | Nanocubes with sharp edges[1] |
Table 2: Parameters for Solvothermal Synthesis of BaTiO₃ Nanoparticles
| Barium Precursor | Titanium Precursor | Surfactant/Capping Agent | Solvent | Temperature (°C) | Resulting Particle Size (nm) |
| Barium Acetate | Titanium Isopropoxide | Oleic Acid | 1-Octadecene | 250 | 6-10[2] |
| Barium Hydroxide | Titanium Dioxide | Oleic Acid | Ethanol/Water | 200 | 15-25 |
Visualizations
References
Application Notes and Protocols: Barium Oleate as a Surfactant for Nanoparticle Stabilization
A comprehensive search for the use of barium oleate as a primary surfactant for the stabilization of nanoparticles has yielded limited specific information, protocols, and quantitative data in publicly available scientific literature. This suggests that its application for this purpose is not a widely documented or common practice.
While information on barium-containing nanoparticles (such as barium sulfate or barium titanate) and the use of oleates (like oleic acid) as surfactants exists, the direct application of this compound as a stabilizing agent for other nanoparticle systems is not well-described. Oleic acid, a component of this compound, is a well-known surfactant for nanoparticle synthesis and stabilization, often used to control growth and prevent aggregation of a wide variety of nanoparticles.
Given the lack of specific data on this compound, this document will provide a generalized protocol and application notes based on the principles of using oleate-based surfactants for nanoparticle stabilization. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound or similar metallic oleates as nanoparticle surfactants.
Introduction to Oleate-Based Surfactants in Nanoparticle Stabilization
Surfactants play a crucial role in the synthesis and stabilization of nanoparticles by adsorbing onto the nanoparticle surface. This adsorption can provide stability through two primary mechanisms:
-
Steric Hindrance: The long hydrocarbon chains of the oleate molecules create a physical barrier around the nanoparticles, preventing them from coming into close contact and aggregating.
-
Electrostatic Repulsion: While less dominant for non-ionic surfactants, some degree of surface charge can contribute to repulsive forces between particles.
Oleic acid is a common choice due to its carboxylate head group that can bind to the surface of many metal and metal oxide nanoparticles, and its 18-carbon tail that provides effective steric stabilization in nonpolar solvents. This compound, as a salt of oleic acid, would be expected to behave similarly, with the barium ion potentially influencing the packing and binding of the oleate to the nanoparticle surface.
Potential Applications
While specific applications for this compound-stabilized nanoparticles are not documented, based on the properties of oleate-stabilized nanoparticles in general, potential areas of interest could include:
-
Drug Delivery: Encapsulation of hydrophobic drugs within a core-shell nanostructure where the oleate layer provides biocompatibility and controlled release.
-
Imaging Contrast Agents: Stabilization of inorganic nanoparticles (e.g., iron oxide, quantum dots) for use in magnetic resonance imaging (MRI) or fluorescence imaging.
-
Catalysis: Preventing the aggregation of catalytic nanoparticles to maintain high surface area and activity.
Generalized Experimental Protocol for Nanoparticle Stabilization using an Oleate-Based Surfactant
This protocol describes a typical synthesis of nanoparticles where an oleate-based surfactant is used for stabilization. This can be adapted for exploring the use of this compound.
Materials:
-
Nanoparticle precursor (e.g., metal chloride, metal acetylacetonate)
-
This compound (or oleic acid and a barium source to form it in situ)
-
High-boiling point organic solvent (e.g., 1-octadecene, dioctyl ether)
-
Reducing agent (if required for the nanoparticle synthesis, e.g., oleylamine)
-
Purification solvents (e.g., ethanol, isopropanol, hexane, toluene)
Procedure:
-
Surfactant and Precursor Dissolution:
-
In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine the nanoparticle precursor, this compound, and the high-boiling point solvent.
-
The molar ratio of surfactant to precursor is a critical parameter and should be systematically varied (e.g., from 1:1 to 10:1) to determine the optimal conditions for stabilization.
-
-
Degassing:
-
Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum for 30-60 minutes to remove water and oxygen, which can interfere with the nanoparticle formation.
-
After degassing, switch to an inert atmosphere (e.g., argon or nitrogen).
-
-
Nanoparticle Nucleation and Growth:
-
Increase the temperature to the desired reaction temperature for nanoparticle formation. This temperature will depend on the specific nanoparticle system being synthesized.
-
If a reducing agent is required, it is typically injected at this high temperature to initiate nucleation.
-
Allow the reaction to proceed for a specific time to control the final size of the nanoparticles.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add a polar solvent (e.g., ethanol or isopropanol) to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticle pellet.
-
Discard the supernatant and redisperse the nanoparticles in a nonpolar solvent like hexane or toluene.
-
Repeat the precipitation and redispersion steps 2-3 times to remove excess surfactant and unreacted precursors.
-
-
Characterization:
-
The resulting nanoparticles should be characterized to determine their size, shape, crystallinity, and surface coating.
-
Data Presentation: Expected Characterization Data
Should an investigation into this compound as a nanoparticle surfactant be undertaken, the following quantitative data would be crucial for evaluating its effectiveness. The data should be organized in tables for clear comparison across different synthesis conditions.
Table 1: Nanoparticle Size and Polydispersity
| Sample ID | This compound:Precursor Molar Ratio | Synthesis Temperature (°C) | Average Particle Size (nm) (from TEM) | Polydispersity Index (PDI) (from DLS) |
| NP-BO-1 | 1:1 | 250 | ||
| NP-BO-2 | 3:1 | 250 | ||
| NP-BO-3 | 6:1 | 250 | ||
| NP-BO-4 | 6:1 | 280 |
TEM: Transmission Electron Microscopy; DLS: Dynamic Light Scattering
Table 2: Nanoparticle Stability Assessment
| Sample ID | Solvent | Zeta Potential (mV) | Colloidal Stability (Observation after 7 days) |
| NP-BO-1 | Hexane | ||
| NP-BO-2 | Hexane | ||
| NP-BO-3 | Toluene | ||
| NP-BO-4 | Toluene |
Visualization of the Stabilization Mechanism and Experimental Workflow
Diagram 1: Proposed Mechanism of Nanoparticle Stabilization by this compound
This diagram illustrates the hypothetical mechanism by which this compound could stabilize a nanoparticle. The oleate tails form a steric barrier, preventing aggregation.
Barium Oleate as a Precursor for BaTiO3 Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium titanate (BaTiO₃) nanoparticles are of significant interest for a wide range of applications, including high-density ceramic capacitors, non-volatile memory, and advanced drug delivery systems, owing to their excellent dielectric and ferroelectric properties. The synthesis of BaTiO₃ nanoparticles with controlled size, morphology, and crystallinity is crucial for optimizing their performance in these applications. This document provides detailed application notes and experimental protocols for the synthesis of BaTiO₃ nanoparticles using an in-situ formed barium oleate precursor. The use of oleic acid as a capping agent and reactant allows for precise control over particle size and dispersibility in nonpolar solvents.
Introduction
The synthesis of barium titanate (BaTiO₃) nanoparticles with tailored properties is a key area of research in materials science. Various methods, including solid-state reaction, sol-gel, and hydrothermal synthesis, have been developed. Among these, solution-phase methods offer excellent control over nanoparticle characteristics. The use of oleic acid as a surfactant or precursor ligand has been shown to be highly effective in controlling the size and shape of BaTiO₃ nanocrystals.[1][2] Oleic acid can react with a barium precursor in the reaction medium to form this compound in-situ. This complex then acts as the barium source, and its long hydrocarbon chains provide steric hindrance, preventing particle aggregation and controlling crystal growth. This protocol focuses on a hydrothermal/solvothermal synthesis route where this compound is formed in-situ, leading to the formation of monodisperse BaTiO₃ nanoparticles.
Data Presentation
The following table summarizes quantitative data from various studies on the synthesis of BaTiO₃ nanoparticles where oleic acid was used, influencing the formation of an in-situ this compound complex. This data highlights the impact of different synthesis parameters on the final nanoparticle characteristics.
| Synthesis Method | Barium Precursor | Titanium Precursor | Surfactant/Reactant | Temperature (°C) | Time (h) | Particle Size (nm) | Morphology | Crystal Phase | Reference |
| Hydrothermal | Barium Hydroxide | Titanium Dioxide | Oleic Acid | 200 | 72 | ~25 | Nanocubes | Tetragonal | [1] |
| Solvothermal | Barium Hydroxide | Titanium Isopropoxide | Oleic Acid | 200 | 72 | <10 | Nanocubes | Tetragonal | [2] |
| Hydrothermal | Barium Chloride | Titanium Dioxide | Oleic Acid | 180 | 12 | 30-50 | Spherical | Cubic | |
| Thermal Decomposition | Barium Acetate | Titanium Isopropoxide | Oleic Acid | 320 | 2 | 5-10 | Spherical | Cubic |
Experimental Protocols
This section provides a detailed protocol for the synthesis of BaTiO₃ nanoparticles via a hydrothermal method involving the in-situ formation of this compound.
Materials
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Titanium(IV) isopropoxide (TTIP)
-
Oleic acid
-
Ethanol (absolute)
-
Toluene
-
Deionized water
Equipment
-
Teflon-lined stainless-steel autoclave (100 mL capacity)
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Ultrasonic bath
-
Oven
Protocol: Hydrothermal Synthesis of BaTiO₃ Nanocubes
-
Preparation of this compound Solution (in-situ):
-
In a 250 mL beaker, dissolve a specific molar amount of barium hydroxide octahydrate in a mixture of ethanol and deionized water with vigorous stirring.
-
Add a molar excess of oleic acid to the barium hydroxide solution. The solution will turn cloudy as this compound forms.
-
Continue stirring for 1 hour at 60 °C to ensure complete reaction.
-
-
Preparation of Titanium Precursor Solution:
-
In a separate beaker, dissolve a stoichiometric amount of titanium(IV) isopropoxide in absolute ethanol under an inert atmosphere (e.g., in a glovebox) to prevent premature hydrolysis.
-
-
Reaction Mixture Assembly:
-
Slowly add the titanium precursor solution to the this compound solution under continuous stirring.
-
A white precipitate will form immediately.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
-
Hydrothermal Treatment:
-
Seal the autoclave and heat it in an oven at 200 °C for 72 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Purification of BaTiO₃ Nanoparticles:
-
Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the precipitate multiple times with a mixture of ethanol and toluene to remove unreacted precursors and excess oleic acid.
-
Disperse the washed nanoparticles in a suitable solvent like toluene for storage and further characterization.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of BaTiO₃ nanoparticles.
Chemical Transformation Pathway
Caption: Chemical pathway from precursors to BaTiO₃ nanoparticles.
References
Application Notes and Protocols for Barium Oleate Coated and Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium oleate in the context of nanoparticle functionalization for biomedical applications. While this compound is not typically used as a standalone, pre-synthesized coating, it often forms in situ at the surface of barium-containing nanoparticles when oleic acid is used as a surfactant during synthesis. This document will therefore focus on the broader, more applicable context of oleic acid-coated nanoparticles, with specific relevance to barium-containing nanomaterials.
The protocols outlined below are intended to serve as a foundational guide. Researchers are encouraged to optimize these methods for their specific nanoparticle systems and applications.
Introduction to Oleic Acid Coating and the Role of this compound
Oleic acid is a commonly employed capping agent in the synthesis of a wide variety of nanoparticles, particularly those produced in organic solvents. The long hydrocarbon chain of oleic acid provides a hydrophobic surface, which prevents nanoparticle aggregation and allows for dispersion in nonpolar media.
In the case of barium-containing nanoparticles, such as barium titanate (BaTiO₃) or barium oxide (BaO), the carboxylate group of oleic acid can interact with barium ions on the nanoparticle surface, forming a this compound-like interface. This in situ formation is crucial for controlling nanoparticle growth, size, and morphology during synthesis.
For biomedical applications, the initial hydrophobic oleic acid or this compound coating is often a critical first step. However, to render these nanoparticles suitable for use in aqueous biological environments, further surface modification is essential. This typically involves ligand exchange or encapsulation to introduce a hydrophilic outer layer, which can then be functionalized with targeting moieties, imaging agents, or therapeutic payloads.
Data Presentation
The following tables summarize key quantitative data related to the functionalization and application of oleic acid-coated nanoparticles.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Nanoparticle Core | Initial Coating | Functionalization Method | Hydrophilic Ligand/Shell | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Iron Oxide | Oleic Acid | Ligand Exchange | Poly(ethylene glycol) | 50 - 100 | -10 to +10 | [1] |
| Barium Titanate | Oleic Acid | Ligand Exchange | Silane-PEG | 80 - 120 | -15 to -5 | [2] |
| Quantum Dot | Oleic Acid | Encapsulation | Lipid Bilayer | 100 - 150 | -20 to -40 | [3] |
| Gold | Oleic Acid | Ligand Exchange | Thiolated PEG | 30 - 60 | -5 to +5 | [Generic] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle System | Drug | Loading Method | Drug Loading Capacity (wt%) | Release Trigger | % Release in 24h | Reference |
| PLGA Nanoparticles | Doxorubicin | Encapsulation | 5 - 15 | pH 5.5 | ~60% | [Generic] |
| Lipid-Coated Iron Oxide | Curcumin | Hydrophobic Interaction | 8 - 20 | pH 5.0 | ~50% | [Generic] |
| Silica Nanoparticles | Camptothecin | Adsorption | 10 - 25 | Esterase | ~70% | [Generic] |
Table 3: Cellular Uptake Efficiency
| Nanoparticle System | Cell Line | Targeting Ligand | Uptake Mechanism | % Internalization (4h) | Reference |
| Folate-PEG-Liposomes | HeLa | Folic Acid | Receptor-Mediated Endocytosis | ~70% | [4] |
| Transferrin-PLGA NP | MCF-7 | Transferrin | Receptor-Mediated Endocytosis | ~60% | [Generic] |
| Un-targeted Liposomes | HeLa | None | Endocytosis | ~20% | [4] |
| PEG-Coated Gold NP | A549 | None | Pinocytosis | ~15% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Coated Barium Titanate Nanoparticles
This protocol describes a solvothermal method for synthesizing oleic acid-coated barium titanate (BaTiO₃) nanoparticles.
Materials:
-
Barium acetate (Ba(CH₃COO)₂)
-
Titanium (IV) isopropoxide (TTIP)
-
Oleic acid
-
Ethanol
-
Toluene
-
Autoclave with Teflon liner
Procedure:
-
In a three-neck flask, dissolve 1 mmol of barium acetate in 20 mL of oleic acid under stirring.
-
Heat the mixture to 120°C under a nitrogen atmosphere to form a clear solution of this compound precursor.
-
In a separate flask, dissolve 1 mmol of titanium (IV) isopropoxide in 10 mL of ethanol.
-
Inject the titanium precursor solution into the hot this compound solution under vigorous stirring.
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200°C for 12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the nanoparticles three times with ethanol and once with toluene to remove excess oleic acid and byproducts.
-
Dry the oleic acid-coated BaTiO₃ nanoparticles under vacuum at 60°C for 12 hours.
Protocol 2: Ligand Exchange for Aqueous Dispersion
This protocol details the exchange of hydrophobic oleic acid ligands with hydrophilic thiol-PEG ligands on the surface of nanoparticles.
Materials:
-
Oleic acid-coated nanoparticles (e.g., from Protocol 1)
-
Thiol-terminated polyethylene glycol (SH-PEG, MW 2000)
-
Chloroform
-
Ethanol
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Disperse 10 mg of oleic acid-coated nanoparticles in 5 mL of chloroform.
-
In a separate vial, dissolve 50 mg of SH-PEG in 5 mL of chloroform.
-
Add the SH-PEG solution to the nanoparticle dispersion and stir at room temperature for 24 hours.
-
After 24 hours, add 10 mL of ethanol to precipitate the PEG-coated nanoparticles.
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 5 mL of deionized water.
-
Sonicate the aqueous dispersion for 5 minutes to ensure homogeneity.
-
Wash the nanoparticles twice with deionized water by repeated centrifugation and re-dispersion to remove any unbound PEG.
-
The final product is a stable aqueous dispersion of PEGylated nanoparticles.
Protocol 3: Drug Loading into Functionalized Nanoparticles
This protocol describes a common method for loading a hydrophobic drug (e.g., Doxorubicin) into the core of polymer-coated nanoparticles.
Materials:
-
Aqueous dispersion of functionalized nanoparticles (e.g., from Protocol 2)
-
Doxorubicin hydrochloride
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve 5 mg of Doxorubicin hydrochloride in 1 mL of DMSO.
-
Add 10 µL of triethylamine to the doxorubicin solution to deprotonate the amine group, making it more hydrophobic.
-
Add the doxorubicin solution dropwise to 10 mL of the aqueous nanoparticle dispersion while stirring.
-
Continue stirring at room temperature for 24 hours in the dark to allow for drug encapsulation.
-
To remove the unloaded drug, transfer the mixture to a dialysis bag and dialyze against 1 L of deionized water for 48 hours, changing the water every 6 hours.
-
Collect the drug-loaded nanoparticle suspension from the dialysis bag.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or HPLC by measuring the amount of non-encapsulated drug in the dialysis water.
Visualization of Pathways and Workflows
Experimental Workflow: From Synthesis to Application
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Conjugated Barium Titanate Nanoparticles for Cell-Specific Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Nano-bio Interfaces: Lipid-Coatings for Inorganic Nanoparticles as Promising Strategy for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Cellular and Subcellular Targeting of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Barium Oleate in Perovskite Nanocrystal Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the use of cesium oleate as a precursor for the A-site cation in cesium lead halide (CsPbX₃) perovskite nanocrystals is well-documented, the role of barium oleate in this specific synthesis is not prominently featured in current scientific literature. However, the introduction of barium into perovskite nanocrystals is an area of active research, primarily through doping, to modify their optoelectronic properties and enhance stability. In this context, this compound serves as a logical, albeit less common, precursor for introducing barium ions into the perovskite lattice.
This document provides an overview of the inferred role of this compound, drawing parallels from the established functions of other metal oleates in perovskite synthesis. It also presents a hypothetical protocol for the synthesis of barium-doped perovskite nanocrystals.
Inferred Role of this compound
This compound [Ba(C₁₈H₃₃O₂)₂] is a metal salt of oleic acid. In the synthesis of nanocrystals, metal oleates typically have two primary functions:
-
Cation Source: They provide the metal cation that is incorporated into the nanocrystal lattice. For this compound, this would be the Ba²⁺ ion.
-
Surfactant/Capping Agent: The oleate ligand, a long-chain fatty acid, helps to stabilize the nanocrystal growth, control its size and shape, and provide colloidal stability in nonpolar solvents.[1]
Given the established methods for synthesizing doped perovskite nanocrystals, this compound would most likely be used as a dopant precursor . By introducing a controlled amount of this compound alongside the primary precursors (e.g., cesium oleate, lead halide), it is possible to incorporate Ba²⁺ ions into the CsPbX₃ lattice, forming Cs₁₋ₓBaₓPbX₃ or other doped structures.
Comparison with Cesium Oleate
To understand the potential function of this compound, it is useful to consider the well-established role of cesium oleate in the hot-injection synthesis of CsPbX₃ nanocrystals.
| Precursor | Role in Synthesis |
| Cesium Oleate (Cs-oleate) | Primary source of the A-site cation (Cs⁺). |
| Lead(II) Halide (PbX₂, X=Cl, Br, I) | Source of the B-site cation (Pb²⁺) and the halide anion (X⁻). |
| Oleic Acid | Surfactant to stabilize nanocrystals and solubilize precursors. |
| Oleylamine | Surfactant and shape/size controlling agent. |
| 1-Octadecene (ODE) | High-boiling point solvent. |
| This compound (Hypothetical) | Precursor for introducing Ba²⁺ dopant ions. |
Experimental Protocols
Standard Synthesis of CsPbBr₃ Nanocrystals
This protocol is a foundational method upon which a barium-doping procedure can be based.
1. Preparation of Cesium Oleate Precursor:
-
Combine Cesium Carbonate (Cs₂CO₃), 1-Octadecene (ODE), and Oleic Acid in a three-neck flask.
-
Heat the mixture under vacuum to remove water and air.
-
Raise the temperature under a nitrogen atmosphere until the Cs₂CO₃ is fully dissolved, forming a clear solution of cesium oleate.
2. Nanocrystal Synthesis (Hot-Injection):
-
In a separate three-neck flask, combine Lead(II) Bromide (PbBr₂) and ODE.
-
Heat the mixture under vacuum to remove residual water.
-
Inject a mixture of Oleic Acid and Oleylamine into the flask under a nitrogen atmosphere.
-
Heat the solution to the desired injection temperature (typically 140-200 °C).
-
Swiftly inject the pre-prepared cesium oleate solution.
-
After a few seconds, cool the reaction mixture rapidly in an ice bath to quench the reaction.
3. Purification:
-
Centrifuge the crude solution.
-
Discard the supernatant and re-disperse the nanocrystal pellet in a nonpolar solvent like hexane or toluene.
-
Repeat the centrifugation and re-dispersion steps as necessary to remove excess ligands and unreacted precursors.
Hypothetical Protocol for Barium-Doped CsPbBr₃ Nanocrystals
This protocol adapts the standard synthesis to include this compound as a dopant source. A pre-synthesized this compound or an in-situ prepared solution would be required.
1. Preparation of Precursor Solutions:
-
Cesium Oleate: Prepare as described in the standard protocol.
-
This compound: Prepare a solution of a known concentration of this compound in a suitable solvent mixture, potentially with additional oleic acid to ensure solubility.
-
Lead Halide Solution: Prepare the PbBr₂ solution with ODE, oleic acid, and oleylamine as in the standard protocol.
2. Doped Nanocrystal Synthesis (Hot-Injection):
-
Heat the lead halide solution to the injection temperature under a nitrogen atmosphere.
-
In a separate vial, mix the desired molar ratio of cesium oleate and this compound solutions.
-
Swiftly inject the combined cesium and this compound precursor mixture into the hot lead halide solution.
-
Allow the reaction to proceed for a few seconds before quenching in an ice bath.
3. Purification:
-
Follow the same purification steps as for the undoped nanocrystals.
Data Presentation: Effects of Alkaline Earth Doping
While specific quantitative data for this compound is scarce, studies on doping lead halide perovskites with alkaline earth metals like barium have shown several effects. The table below summarizes these general findings.
| Property | Effect of Barium Doping | Reference |
| Crystal Structure | Can induce lattice strain due to the size difference between Cs⁺ and Ba²⁺. May improve phase stability. | [2] |
| Band Gap | Tends to increase the bandgap energy. | [2] |
| Photoluminescence (PL) | Can lead to a blue shift in the PL emission peak corresponding to the increased bandgap. May affect PL quantum yield (PLQY). | [3] |
| Stability | B-site doping with elements like barium has been shown to enhance the stability of perovskite solar cells. | [3] |
Visualizations
Experimental Workflow for Doped Perovskite Nanocrystal Synthesis
Caption: Workflow for the synthesis of barium-doped perovskite nanocrystals.
Logical Relationships of Barium Doping Effects
Caption: Effects of barium doping on perovskite nanocrystal properties.
References
Application of Barium Oleate in Lubricating Grease Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium oleate, the barium salt of oleic acid, serves as a key component in the formulation of lubricating greases, particularly in the creation of barium complex greases. These greases are renowned for their exceptional performance characteristics, including high-temperature stability, excellent water resistance, and robust extreme pressure and anti-wear properties. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in lubricating grease formulations.
Barium-based greases are synthesized through the saponification of fatty acids with barium hydroxide. The resulting soap acts as a thickener, forming a fibrous matrix that entraps the base oil. This compound, a simple barium soap, can be further reacted with complexing agents to form barium complex greases, which exhibit enhanced thermal and mechanical stability.
Performance Characteristics of this compound Greases
Greases formulated with this compound and its complexes exhibit a range of desirable properties that make them suitable for demanding industrial applications. The performance of a typical complex barium-based grease is summarized in the table below.
| Property | Test Method | Value |
| Appearance | Visual | White |
| NLGI Grade | ASTM D217 | 1, 2 |
| Thickener Type | - | Complex barium grease |
| Corrosion Resistance (52°C, 48h) | - | Qualified |
| Welding Load PD Value (Four Ball Machine) | - | 3924 N |
| Dropping Point | ASTM D566 | >300°C min |
| Max Operating Temperature | - | 200°C |
| Min Operating Temperature | - | -30°C |
| Evaporation (99°C, 22h) | - | 0.2% max |
| Copper Corrosion (100°C, 24h) | ASTM D4048 | No blue change |
| Extreme Pressure Performance PB (Four Ball Machine) | - | 780 N min |
| Steel Mesh Oil Separation (100°C, 24h) | - | 0.5% max |
| Water Loss Amount (38°C, 1h) | - | 6% max |
Table 1: Typical performance data for a complex barium base grease.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the performance data table are provided below.
ASTM D217: Cone Penetration of Lubricating Grease
This test method measures the consistency of lubricating grease by the penetration of a cone of specified dimensions and mass. The penetration depth is an empirical measure of stiffness.
Apparatus:
-
Penetrometer with a standard cone
-
Grease worker with a plunger and perforated plate
-
Constant temperature bath (25 ± 0.5°C)
-
Spatula
Procedure:
-
Sample Preparation: Place a sufficient amount of the grease sample (at least 1 lb or 0.45 kg) into the grease worker cup.[2]
-
Working (for worked penetration): If determining worked penetration, subject the sample to 60 double strokes in the grease worker.[3]
-
Conditioning: Bring the sample to a temperature of 25 ± 0.5°C.[3]
-
Test Execution:
-
Level the surface of the grease in the cup.
-
Position the cup on the penetrometer table and lower the cone until its tip just touches the grease surface.
-
Release the cone and allow it to drop freely into the grease for 5 ± 0.1 seconds.[2]
-
Record the penetration depth in tenths of a millimeter from the penetrometer scale.[2]
-
-
Reporting: The reported value is typically the average of three determinations.[2]
ASTM D566: Dropping Point of Lubricating Grease
This test determines the temperature at which a grease passes from a semi-solid to a liquid state under specific test conditions.
Apparatus:
-
Grease cup
-
Test tube
-
Thermometers (for sample and bath)
-
Heating bath (oil bath)
-
Stirrer
Procedure:
-
Sample Preparation: Fill the grease cup with the sample, ensuring no air is trapped inside. A small amount of grease should be forced through the cup's orifice.
-
Apparatus Assembly: Place the filled grease cup in the test tube. Insert the sample thermometer into the test tube.
-
Heating: Place the test tube assembly into the heating bath. Heat the bath at a controlled rate (typically 4-7°C/min).[4]
-
Determination: As the temperature increases, observe the grease. The dropping point is the temperature at which the first drop of material falls from the cup's orifice.[4][5][6] Record the temperature on both the sample and bath thermometers.
-
Reporting: The dropping point is calculated based on the recorded temperatures as specified in the standard.
ASTM D942: Oxidation Stability of Lubricating Greases by the Oxygen Pressure Vessel Method
This test method assesses the resistance of lubricating greases to oxidation when stored statically in an oxygen atmosphere at an elevated temperature.
Apparatus:
-
Oxygen pressure vessel (bomb)
-
Pressure gauge
-
Sample dishes
-
Constant temperature bath (99 ± 0.5°C)
Procedure:
-
Sample Preparation: Place a 4 g sample of grease in each of the five glass sample dishes.[7]
-
Apparatus Assembly: Place the sample dishes in the pressure vessel.
-
Pressurization: Seal the vessel and fill it with oxygen to a pressure of 110 psi (758 kPa).[8]
-
Heating: Immerse the pressure vessel in the constant temperature bath maintained at 99°C.[8]
-
Data Collection: Record the pressure at specified intervals. The test is typically run for 100 hours.
-
Reporting: The degree of oxidation is determined by the decrease in oxygen pressure over the test period.[8]
Visualizations
Chemical Structure of this compound
Caption: this compound Structure
Barium Grease Manufacturing Workflow
Caption: Barium Grease Manufacturing
Mechanism of this compound as a Grease Thickener
Caption: Grease Thickening Mechanism
References
- 1. Premium Long Life Barium-Based Grease for Bearing Lubrication - Special Lubricant Grease, Barium Base Grease | Made-in-China.com [m.made-in-china.com]
- 2. shxf17.com [shxf17.com]
- 3. support.newgatesimms.com [support.newgatesimms.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. savantlab.com [savantlab.com]
- 8. kelid1.ir [kelid1.ir]
Application Notes and Protocols: Barium Oleate and Related Barium Compounds in Catalysis
Introduction
While barium oleate is not extensively documented as a direct catalyst in a wide range of organic synthesis reactions, related barium compounds, particularly barium oxide (BaO), have demonstrated significant catalytic activity. This document provides an overview of the synthesis of this compound and the application of barium-based catalysts, primarily in the field of biodiesel production through transesterification. The information is intended for researchers, scientists, and drug development professionals interested in the catalytic potential of barium compounds.
Synthesis of this compound
This compound can be synthesized through a straightforward acid-base neutralization reaction. The most common method involves the reaction of a barium precursor, such as barium hydroxide or barium acetate, with oleic acid.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Oleic acid (C₁₈H₃₄O₂)
-
Ethanol (or another suitable solvent)
-
Deionized water
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve a specific molar amount of barium hydroxide octahydrate in a mixture of ethanol and deionized water in the reaction flask.
-
In a separate beaker, dissolve a stoichiometric amount of oleic acid (typically a 1:2 molar ratio of barium to oleic acid) in ethanol.
-
Heat the barium hydroxide solution to a specific temperature (e.g., 60-80 °C) with continuous stirring.
-
Slowly add the oleic acid solution to the heated barium hydroxide solution.
-
A white precipitate of this compound will form.
-
Continue stirring the reaction mixture at the elevated temperature for a set period (e.g., 2-4 hours) to ensure complete reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the this compound precipitate by filtration.
-
Wash the precipitate with ethanol and then with deionized water to remove any unreacted starting materials and impurities.
-
Dry the purified this compound in an oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.
Characterization: The resulting this compound can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the carboxylate salt and Thermogravimetric Analysis (TGA) to assess its thermal stability.[1]
Application in Catalysis: Biodiesel Production
Barium oxide (BaO) has been identified as an efficient heterogeneous catalyst for the transesterification of triglycerides (oils and fats) to produce fatty acid methyl esters (FAME), the primary component of biodiesel.[2] The high basicity of BaO is a key factor in its catalytic activity.[3]
Quantitative Data on Barium-Based Catalysts in Biodiesel Production
The following table summarizes the performance of various barium-based catalysts under different reaction conditions for biodiesel production.
| Catalyst | Feedstock | Catalyst Loading (wt%) | Methanol:Oil Molar Ratio | Temperature (°C) | Reaction Time (h) | Biodiesel Yield (%) | Reference |
| BaO | Beef Tallow | 4.7 | 20:1 | 70 | Not Specified | 78.38 | [2] |
| BaO | Beef Tallow | 4 | 16:1 | 50 | 5 | 94.95 | [2] |
| BaCeO₃ | Karanja Oil | 1.2 | 19:1 | 65 | 1.67 | 98.4 | [3] |
| BaO | Not Specified | Not Specified | 9:1 | 60 | 3 | 81.5 | [3] |
Experimental Protocol: BaO-Catalyzed Transesterification for Biodiesel Production
This protocol is a generalized procedure based on the conditions reported in the literature.[2][3]
Materials:
-
Vegetable oil or animal fat (e.g., beef tallow, Karanja oil)
-
Methanol (CH₃OH)
-
Barium oxide (BaO) catalyst
-
Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (if necessary): The BaO catalyst may require calcination at a high temperature to ensure its activity.
-
Reaction Setup: Add a measured amount of the oil/fat to the three-neck flask.
-
Reactant Mixture: Prepare the desired molar ratio of methanol to oil. Add the BaO catalyst to the methanol and mix to form a suspension.
-
Reaction Initiation: Heat the oil in the flask to the desired reaction temperature (e.g., 50-70 °C) with stirring.
-
Slowly add the methanol-catalyst suspension to the preheated oil.
-
Reaction Progression: Maintain the reaction at the set temperature with vigorous stirring for the specified duration (e.g., 1.5-5 hours).
-
Catalyst Separation: After the reaction is complete, cool the mixture and separate the solid BaO catalyst by centrifugation or filtration. The catalyst can potentially be washed, dried, and reused.[2][3]
-
Glycerol Separation: Transfer the liquid product to a separatory funnel and allow it to stand for several hours. Two layers will form: an upper layer of biodiesel (FAME) and a lower layer of glycerol.
-
Separate and collect the upper biodiesel layer.
-
Purification: Wash the biodiesel with warm deionized water to remove any residual methanol, glycerol, and catalyst.
-
Drying: Remove any residual water from the biodiesel by drying over anhydrous sodium sulfate or by using a rotary evaporator.
Product Analysis: The purity and composition of the resulting biodiesel can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the fatty acid methyl ester profile.[3] The physicochemical properties (e.g., viscosity, flash point, cetane number) can be measured and compared to standard specifications like ASTM D6751.[2][3]
Visualizations
Synthesis of this compound
Caption: Diagram 1: Synthesis of this compound.
Workflow for BaO-Catalyzed Biodiesel Production
Caption: Workflow for BaO-Catalyzed Biodiesel Production.
References
Hydrothermal Synthesis of Metal Oxides with Barium Oleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrothermal synthesis is a versatile and widely employed method for the preparation of crystalline metal oxide nanoparticles with controlled size, morphology, and properties. The use of capping agents during synthesis is crucial for directing crystal growth and preventing agglomeration. Oleic acid, a long-chain fatty acid, has emerged as an effective capping agent in the hydrothermal synthesis of various metal oxides. While not typically used as a direct precursor, an in-situ reaction between a barium salt (such as barium chloride or barium hydroxide) and oleic acid under hydrothermal conditions forms a barium-oleate complex. This complex plays a pivotal role in modulating the nucleation and growth of metal oxide nanocrystals, influencing their final characteristics.
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of selected barium-containing metal oxides, specifically Barium Titanate (BaTiO₃) and Barium Hexaferrite (BaFe₁₂O₁₉), where the in-situ formation of a barium-oleate complex is key to controlling the material's properties. These materials are of significant interest for applications in drug development, including novel drug delivery systems, bio-imaging, and therapeutic agents.
Data Presentation
The following tables summarize the influence of key synthesis parameters, including the concentrations of barium precursors and oleic acid, on the properties of the resulting metal oxide nanoparticles.
Table 1: Influence of Precursor and Oleic Acid Concentration on Barium Titanate (BaTiO₃) Nanoparticle Properties
| Barium Precursor | Ba:Ti Molar Ratio | Oleic Acid (OA) Concentration | Temperature (°C) | Time (h) | Average Particle Size (nm) | Morphology | Reference |
| Ba(OH)₂ | 1:1 | Low | 135 | 16 | ~25 | Nanocubes | [1] |
| Ba(OH)₂ | 1:1 | High | 135 | 16 | - | Convex Nanocrystals | [1] |
| Ba(NO₃)₂ | 1:0.7 | Varied | 135 | 16 | 5-15 | Cube-like | [No specific citation found for this exact data point] |
| BaCl₂ | 1:1 | Not Specified | 100-150 | Variable | 10-15 | Nanoparticles | [2] |
Table 2: Influence of Oleic Acid on Barium Hexaferrite (BaFe₁₂O₁₉) Nanoparticle Properties
| Barium Precursor | Fe:Ba Molar Ratio | Oleic Acid (OA) Addition | Temperature (°C) | Resulting Properties | Reference |
| Ba(OH)₂ | 11:1 | With OA | up to 240 | Uniform, ultrafine nanoparticles (~10 nm wide, ~3 nm thick), secondary re-crystallization suppressed | [No specific citation found for this exact data point] |
| Ba(OH)₂ | 11:1 | Without OA | >150 | Large platelet crystals due to secondary re-crystallization | [No specific citation found for this exact data point] |
| BaCl₂ & FeCl₃ | 1:12 | Not Specified | 180-260 | Particle size and saturation magnetization increase with temperature | [No specific citation found for this exact data point] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Oleic Acid-Capped Barium Titanate (BaTiO₃) Nanocubes
This protocol is adapted from methodologies described for the synthesis of monodispersed BaTiO₃ nanocrystals.[1]
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Titanium(IV) isopropoxide (TTIP)
-
Oleic acid (OA)
-
Ethanol (absolute)
-
Deionized water
Procedure:
-
Precursor Solution A (Barium Oleate Complex Formation):
-
In a beaker, dissolve a specific molar amount of Barium hydroxide octahydrate in a mixture of deionized water and ethanol.
-
Add a controlled volume of oleic acid to the solution while stirring vigorously. The solution may become milky, indicating the formation of the barium-oleate complex.
-
-
Precursor Solution B (Titanium Source):
-
In a separate, dry beaker, dissolve a stoichiometric amount of Titanium(IV) isopropoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
-
Reaction Mixture Preparation:
-
Slowly add Precursor Solution B to Precursor Solution A under continuous, vigorous stirring.
-
Continue stirring for 30 minutes to ensure a homogeneous mixture.
-
-
Hydrothermal Reaction:
-
Transfer the final reaction mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 135°C.
-
Maintain the reaction for 16 hours.
-
-
Product Recovery and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Wash the product repeatedly with ethanol and deionized water to remove any unreacted precursors and excess oleic acid. Centrifuge the mixture after each washing step.
-
Finally, dry the obtained white powder in a vacuum oven at 60°C for 12 hours.
-
Characterization:
-
Morphology and Size: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
-
Crystal Structure: X-ray Diffraction (XRD).
-
Surface Functionalization: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of oleate capping.
Protocol 2: Hydrothermal Synthesis of Oleic Acid-Capped Barium Hexaferrite (BaFe₁₂O₁₉) Nanoparticles
This protocol is based on methods developed for the synthesis of ultrafine barium hexaferrite nanoparticles.
Materials:
-
Barium chloride dihydrate (BaCl₂·2H₂O)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Oleic acid (OA)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
In a beaker, prepare an aqueous solution containing stoichiometric amounts of Barium chloride dihydrate and Iron(III) chloride hexahydrate (Fe:Ba molar ratio of 11:1 to 12:1).
-
-
Hydroxide Precipitation:
-
Slowly add a concentrated solution of sodium hydroxide to the precursor solution under vigorous stirring until a pH of >12 is reached. A brownish precipitate of metal hydroxides will form.
-
-
Addition of Capping Agent:
-
Add a specific volume of oleic acid to the hydroxide suspension while continuing to stir.
-
-
Hydrothermal Reaction:
-
Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven to a temperature between 180°C and 240°C.
-
Maintain the reaction for 12-24 hours.
-
-
Product Recovery and Washing:
-
After cooling the autoclave to room temperature, collect the magnetic precipitate using a strong magnet.
-
Decant the supernatant and wash the product multiple times with deionized water and ethanol to remove residual ions and excess oleic acid.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
-
Characterization:
-
Morphology and Size: TEM and SEM.
-
Crystal Structure: XRD.
-
Magnetic Properties: Vibrating Sample Magnetometer (VSM).
-
Surface Functionalization: FTIR.
Mandatory Visualizations
Caption: Experimental workflow for hydrothermal synthesis.
Caption: Logical flow for drug development application.
Applications in Drug Development
The metal oxide nanoparticles synthesized via the in-situ this compound-assisted hydrothermal method possess several features that make them attractive for drug development applications.
-
Controlled Size and Morphology: The ability to tune the particle size and shape is critical for controlling the in-vivo behavior of nanoparticles, including their biodistribution, cellular uptake, and clearance.
-
Surface Functionalization: The oleate-capped surface provides a hydrophobic layer that can be further functionalized. For instance, the hydrophobic surface can be rendered hydrophilic and biocompatible through ligand exchange or encapsulation within amphiphilic polymers. This allows for the attachment of targeting moieties (e.g., antibodies, peptides) for site-specific drug delivery.
-
Drug Loading: The high surface area-to-volume ratio of the nanoparticles allows for efficient loading of therapeutic agents. The oleate coating can also facilitate the loading of hydrophobic drugs.
-
Barium Titanate (BaTiO₃) for Biocompatible Applications: Barium titanate nanoparticles have shown good cytocompatibility in various cell lines.[3][4][5][6] Their piezoelectric properties are also being explored for novel therapeutic strategies, such as ultrasound-triggered drug release and cell stimulation.
-
Barium Hexaferrite (BaFe₁₂O₁₉) for Magnetic Targeting: The magnetic properties of barium hexaferrite nanoparticles enable their use in magnetically guided drug delivery.[5] An external magnetic field can be used to concentrate the drug-loaded nanoparticles at a specific target site, thereby increasing the local drug concentration and reducing systemic side effects. Studies have also explored the potential of barium hexaferrite nanoparticles for use in magnetically controlled X-ray contrast agents and for the adsorption of drugs like tetracycline.[4]
Conclusion
The in-situ formation of a this compound complex during the hydrothermal synthesis of metal oxides is a powerful strategy for controlling the physicochemical properties of the resulting nanoparticles. The provided protocols for the synthesis of oleic acid-capped barium titanate and barium hexaferrite offer a foundation for researchers to produce well-defined nanomaterials. The unique properties of these nanoparticles, including their tunable size, surface chemistry, and in the case of barium hexaferrite, magnetic responsiveness, make them promising candidates for advancing the field of drug delivery and other biomedical applications. Further research into the surface modification and biocompatibility of these materials will be crucial for their successful translation into clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] In situ surface modification by oleic acid of magnetite nanoparticles: surface interaction, structure, and its magnetic properties | Semantic Scholar [semanticscholar.org]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 6. Influence of feedstock concentration on tetragonality and particle size of hydrothermally synthesized barium titanate p… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Nanoparticle Synthesis with Barium Oleate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of nanoparticles where size control is mediated by barium oleate concentration.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in controlling nanoparticle size?
A1: this compound serves as a capping agent or surfactant during nanoparticle synthesis. The oleate anions coordinate with the nanoparticle surface, preventing uncontrolled growth and agglomeration. A higher concentration of available oleate anions generally leads to the formation of smaller nanoparticles by passivating the crystal surface and sterically hindering further precursor deposition.
Q2: How does the concentration of this compound impact the final nanoparticle size?
A2: Generally, an inverse relationship is observed between the concentration of this compound and the resulting nanoparticle size. Higher concentrations of this compound provide more surfactant molecules to cap the growing nanoparticles at an earlier stage, leading to smaller final diameters. Conversely, lower concentrations may result in larger nanoparticles due to less surface coverage and potential Ostwald ripening.
Q3: Can I substitute this compound with other metal oleates?
A3: While other metal oleates (e.g., sodium oleate, iron oleate) also function as surfactants, direct substitution may not yield identical results. The specific binding affinity of the oleate to the nanoparticle surface and the reaction kinetics can be influenced by the cation (in this case, barium). It is advisable to optimize the concentration and reaction parameters when changing the oleate precursor.
Q4: What are the critical parameters to control besides this compound concentration?
A4: Several other experimental parameters are crucial for consistent nanoparticle size control:
-
Reaction Temperature: Higher temperatures can increase the rate of both nucleation and growth, affecting the final size.
-
Precursor Injection Rate: A rapid injection of precursors can lead to a burst nucleation event, favoring the formation of smaller, more monodisperse nanoparticles.
-
Stirring Speed: Adequate mixing ensures uniform distribution of precursors and surfactants, which is critical for consistent nanoparticle formation.
-
Solvent System: The choice of solvent can influence the solubility of precursors and the effectiveness of the surfactant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Polydispersity (Wide Range of Nanoparticle Sizes) | 1. Incomplete mixing of precursors and this compound. 2. Slow precursor injection rate leading to continuous nucleation instead of a single burst. 3. Temperature fluctuations during the reaction. | 1. Increase the stirring speed to ensure a homogeneous reaction mixture. 2. Inject the precursor solution rapidly and at a consistent rate. 3. Use a temperature controller to maintain a stable reaction temperature. |
| Formation of Aggregates | 1. Insufficient this compound concentration to stabilize the nanoparticles. 2. Post-synthesis processing (e.g., washing, centrifugation) is too harsh. 3. Inappropriate solvent for nanoparticle dispersion. | 1. Increase the concentration of this compound in the reaction. 2. Use lower centrifugation speeds or redisperse the nanoparticles in a suitable solvent immediately after washing. 3. Ensure the final dispersion solvent is compatible with the oleate-capped nanoparticles. |
| Nanoparticle Size is Consistently Too Large | 1. This compound concentration is too low. 2. Reaction temperature is too high, favoring crystal growth. 3. Slow reaction kinetics. | 1. Systematically increase the molar ratio of this compound to the nanoparticle precursor. 2. Lower the reaction temperature in increments of 5-10°C to find the optimal condition. 3. Increase the reaction time to allow for complete nucleation at a lower temperature. |
| Nanoparticle Size is Consistently Too Small | 1. This compound concentration is too high. 2. Reaction temperature is too low, limiting crystal growth. | 1. Decrease the concentration of this compound. 2. Increase the reaction temperature to promote controlled growth after nucleation. |
| Inconsistent Results Between Batches | 1. Variations in the quality or purity of precursors (including this compound). 2. Inconsistent experimental setup or procedure. 3. Atmospheric moisture affecting the reaction. | 1. Use precursors from the same batch and store them under inert conditions. 2. Standardize all experimental parameters, including volumes, temperatures, and timings. 3. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Data
The following table summarizes hypothetical experimental data illustrating the effect of this compound concentration on the average diameter of a model nanoparticle system.
| Experiment ID | Molar Ratio (this compound : Precursor) | Average Nanoparticle Diameter (nm) | Standard Deviation (nm) |
| NP-BaOl-01 | 1:1 | 15.2 | ± 2.5 |
| NP-BaOl-02 | 2:1 | 11.8 | ± 1.8 |
| NP-BaOl-03 | 3:1 | 8.5 | ± 1.2 |
| NP-BaOl-04 | 4:1 | 6.3 | ± 0.9 |
Experimental Protocols & Visualizations
General Synthesis Workflow
The following diagram outlines a typical experimental workflow for the synthesis of nanoparticles using this compound as a size-controlling agent.
Relationship Between this compound Concentration and Nanoparticle Size
This diagram illustrates the inverse relationship between the concentration of this compound and the resulting nanoparticle size.
Preventing agglomeration in Barium oleate-mediated synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium oleate-mediated synthesis to prevent nanoparticle agglomeration.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of barium-containing nanoparticles where oleic acid is used as a capping agent to prevent agglomeration.
| Problem | Potential Cause | Recommended Solution |
| Severe Agglomeration of Nanoparticles | High surface energy of nanoparticles.[1] | Introduce or increase the concentration of oleic acid, which acts as a surfactant to lower the surface free energy.[2][3] The combination of oleic acid and oleylamine can also be effective. |
| Inadequate Surfactant Concentration | Optimize the molar ratio of oleic acid to the barium precursor. A higher concentration of oleic acid can lead to better dispersion.[3] | |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can sometimes lead to increased particle growth and agglomeration.[4] | |
| Prolonged Reaction Time | Reduce the overall reaction time to limit the opportunity for particle growth and subsequent agglomeration. | |
| Ineffective Mixing | Ensure vigorous and consistent stirring throughout the synthesis process to maintain a homogenous reaction mixture. | |
| Irregular Particle Shape and Wide Size Distribution | Non-optimal Surfactant Combination | The use of oleic acid in combination with other additives, such as tert-butylamine, has been shown to produce well-defined nanocubes.[3][5][6] Without these, irregularly shaped particles are often obtained.[5][6] |
| Incorrect Solvent System | The choice of solvent can influence particle morphology. For instance, in the hydrothermal synthesis of BaTiO3, an ethanol/water mixture is considered optimal for achieving high tetragonality and small particle size.[7] | |
| Undesirable Side Reactions | Impurities, such as barium carbonate, can form and affect the final particle morphology. Adjusting reaction conditions, like temperature and time, can minimize these byproducts.[5] | |
| Formation of Large, Unwanted Precipitates | Poor Solubility of Precursors | Ensure complete dissolution of the barium precursor and other reactants in the chosen solvent before initiating the reaction. |
| Localized High Supersaturation | Control the rate of addition of reactants to avoid rapid nucleation and uncontrolled growth, which can lead to large precipitates. | |
| Difficulty in Dispersing Final Nanoparticle Product | Residual Surfactant | Wash the synthesized nanoparticles thoroughly with a suitable solvent (e.g., ethanol) to remove excess oleic acid and other organic residues.[8] |
| Strong van der Waals Forces | After synthesis and drying, nanoparticles can form agglomerates.[1][9] Redispersion can be attempted using techniques like sonication. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of oleic acid in barium-mediated nanoparticle synthesis?
A1: Oleic acid primarily acts as a surfactant or capping agent.[2][3] Its molecules adsorb onto the surface of the newly formed nanoparticles, creating a protective layer. This layer provides a physical barrier that prevents the nanoparticles from coming into direct contact and sticking together, a process known as agglomeration.[2][10] This is crucial for controlling the size and maintaining the dispersion of the nanoparticles.[3]
Q2: How does the concentration of oleic acid affect the synthesis?
A2: The concentration of oleic acid is a critical parameter. A relatively low concentration can result in well-defined, smooth-surfaced nanocrystals, while a large amount may lead to changes in the surface structure.[3] The optimal concentration helps in controlling the particle size and ensuring they are well-dispersed.[11]
Q3: Why are my nanoparticles still agglomerating even with the use of oleic acid?
A3: Agglomeration can still occur due to several factors. The concentration of oleic acid might be insufficient to fully coat the nanoparticle surfaces. Other reaction parameters such as temperature, reaction time, and the ratio of reactants also play a significant role.[4][5] For instance, in hydrothermal synthesis, higher temperatures and longer reaction times can promote particle growth and lead to agglomeration.[5] Additionally, the presence of moisture or static electricity can contribute to clumping.
Q4: Can I use other surfactants with or instead of oleic acid?
A4: Yes, other surfactants and additives can be used. For example, the combination of oleic acid and tert-butylamine has been shown to be effective in synthesizing uniform BaTiO3 nanocubes.[3][5][6] The choice of surfactant depends on the specific nanoparticle system and the desired properties of the final product. Other common surfactants include polyvinylpyrrolidone (PVP) and cetyltrimethylammonium bromide (CTAB).[12]
Q5: What is the difference between agglomeration and aggregation?
A5: Agglomeration refers to the clustering of nanoparticles held together by weak forces, such as van der Waals forces. These clusters can often be broken up by mechanical means like sonication.[13] Aggregation, on the other hand, involves the formation of stronger bonds between particles, which are not easily disrupted.[1] In many practical contexts within nanoparticle synthesis, the terms are used interchangeably.[9]
Experimental Protocols
Detailed Methodology for Hydrothermal Synthesis of Barium Titanate (BaTiO₃) Nanocubes
This protocol is adapted from a method demonstrated to produce monodispersed, cube-like BaTiO₃ nanocrystals.[8][11]
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Titanium (IV) butoxide (Ti(O-Bu)₄)
-
Potassium hydroxide (KOH)
-
Oleic acid (OA)
-
1-Butanol (BuOH)
-
Deionized (DI) water
Procedure:
-
Prepare a solution of barium hydroxide and potassium hydroxide in deionized water.
-
Separately, prepare a solution of titanium (IV) butoxide and oleic acid in 1-butanol.
-
Add the titanium/oleic acid solution to the barium/potassium hydroxide solution under vigorous stirring to form a mixed solution.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 135°C and maintain this temperature for 16 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Wash the resulting precipitate with ethanol multiple times to remove any unreacted precursors and excess surfactant.
-
Dry the final BaTiO₃ nanocrystal powder in an oven at 60°C for 24 hours.[8]
Visualizations
Caption: Role of Oleic Acid in Preventing Agglomeration.
Caption: Troubleshooting Workflow for Agglomeration Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. researchgate.net [researchgate.net]
- 4. matec-conferences.org [matec-conferences.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. nanocomposix.com [nanocomposix.com]
- 10. Advances in stabilization of metallic nanoparticle with biosurfactants- a review on current trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
Technical Support Center: Purification of Synthesized Barium Oleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized barium oleate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
The primary impurities in synthesized this compound depend on the synthetic route employed. The two main methods, direct reaction and ion exchange (metathesis), can introduce the following contaminants:
-
Unreacted Starting Materials:
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Free oleic acid
-
Inorganic barium salts (e.g., barium chloride, barium hydroxide)[1]
-
-
Byproducts:
-
Water (from direct reaction of barium hydroxide with oleic acid)
-
Inorganic salts (e.g., sodium chloride, if using sodium oleate and barium chloride in a metathesis reaction)[1]
-
-
Solvents:
-
Residual solvents used during synthesis (e.g., toluene, ethanol, petroleum ether)[1]
-
Q2: What are the recommended purification techniques for this compound?
The most effective purification techniques for this compound are washing and recrystallization. A combination of these methods is often employed to achieve high purity.
-
Washing: This technique is crucial for removing water-soluble impurities such as inorganic salts and some unreacted starting materials.[1]
-
Recrystallization: This method is used to separate this compound from organic impurities like unreacted oleic acid and other byproducts that have different solubility profiles.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying and quantifying residual free oleic acid. The characteristic olefinic protons of oleic acid appear at a slightly different chemical shift compared to those in the this compound complex, allowing for integration and quantification.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the formation of the barium carboxylate salt and to check for the absence of free carboxylic acid (oleic acid). The characteristic C=O stretch of the carboxylic acid dimer in oleic acid (around 1710 cm⁻¹) should be absent in the purified this compound spectrum, which will instead show strong asymmetric and symmetric COO⁻ stretching bands.
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of residual solvents or water, which will be lost at lower temperatures than the decomposition temperature of this compound.
Purification Protocols
Experimental Protocol 1: Purification by Washing
This protocol is designed to remove water-soluble impurities from crude this compound synthesized via a metathesis reaction in a biphasic solvent system (e.g., water/ethanol and toluene).
Materials:
-
Crude this compound in an organic solvent (e.g., toluene)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Transfer the organic phase containing the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains water-soluble impurities.
-
Drain the lower aqueous layer and discard it.
-
Repeat the washing process (steps 2-5) two more times with fresh deionized water.
-
After the final wash, collect the organic layer.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the washed this compound.
Experimental Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound to remove organic-soluble impurities. The choice of solvent is critical and may require some optimization. A mixed solvent system, such as a hydrocarbon and a more polar solvent, is often effective for metal soaps.
Materials:
-
Washed this compound
-
Recrystallization solvent system (e.g., heptane/ethanol or toluene/methanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the washed this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., heptane or toluene) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the this compound dissolves. Avoid boiling the solvent.
-
If the this compound does not fully dissolve, add small portions of the co-solvent (e.g., ethanol or methanol) dropwise until a clear solution is obtained at an elevated temperature.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or the less soluble solvent component, e.g., cold heptane).
-
Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the effectiveness of the purification techniques. Actual results may vary depending on the initial purity of the crude product.
| Purification Stage | Purity (%) | Predominant Impurities | Analytical Method |
| Crude Product | 85 | Oleic Acid, NaCl | ¹H NMR, AAS |
| After Washing | 92 | Oleic Acid | ¹H NMR |
| After Recrystallization | >98 | Trace Solvents | ¹H NMR, TGA |
Troubleshooting Guides
Troubleshooting Purification Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation during washing | - Vigorous shaking- Presence of excess free oleic acid acting as a surfactant | - Allow the mixture to stand for a longer period.- Add a small amount of a saturated brine solution to break the emulsion.- Gently swirl or invert the separatory funnel instead of vigorous shaking. |
| Oily product after drying | - Incomplete removal of unreacted oleic acid- Presence of low molecular weight impurities | - Perform an additional recrystallization step.- Wash the product with a cold, non-polar solvent in which this compound is sparingly soluble (e.g., cold hexane). |
| Low yield after recrystallization | - Too much solvent used- Cooling too rapidly- this compound is significantly soluble in the chosen solvent at low temperatures | - Reduce the initial volume of solvent or evaporate some solvent before cooling.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different solvent system where the solubility of this compound is lower at cold temperatures. |
| Product is discolored | - Presence of colored impurities- Thermal degradation during synthesis or purification | - Treat the solution with activated charcoal before the hot filtration step in recrystallization.- Ensure that heating during synthesis and recrystallization is not excessive. |
| Crystals do not form upon cooling | - Solution is too dilute- Supersaturation has not been achieved | - Evaporate some of the solvent to concentrate the solution and attempt cooling again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
Visualizations
Caption: Workflow for the purification of synthesized this compound.
Caption: Troubleshooting flowchart for this compound purification.
References
Technical Support Center: Barium Oleate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Barium oleate synthesis.
Frequently Asked Questions (FAQs)
1. What are the common synthesis methods for this compound?
This compound is typically synthesized through three primary methods:
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Direct Reaction (Acid-Base Neutralization): This is a straightforward method involving the reaction of a barium precursor, such as Barium hydroxide, with oleic acid.[1] The reaction is typically heated to drive it to completion.
-
Solution-Based Precipitation: This technique involves reacting soluble barium and oleate precursors in a liquid medium, leading to the formation and precipitation of the insoluble this compound product.[1]
-
Ion Exchange: This method uses a soluble barium salt (e.g., Barium chloride) and a pre-formed oleate salt (e.g., Sodium oleate) in a metathesis reaction.[2]
2. Which factors have the most significant impact on the yield of this compound?
Several factors critically influence the yield and purity of this compound:
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Temperature: The reaction temperature affects the reaction rate and the solubility of the product.
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Solvent: The choice of solvent is crucial as it needs to solubilize the reactants while allowing for the precipitation of the this compound product.[1]
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Reactant Concentration and Molar Ratio: Optimizing the concentration and molar ratio of the barium precursor and oleic acid (or oleate salt) is essential for maximizing product formation and minimizing unreacted starting materials.
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pH: A strongly basic environment (pH 12-13) is often necessary to drive the precipitation reaction to completion, especially in organosol methods.
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Stirring Speed: Adequate stirring ensures proper mixing of reactants and can influence the particle size of the precipitated product.
3. How can I purify the synthesized this compound?
Purification typically involves the following steps:
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Filtration: The precipitated this compound is separated from the reaction mixture by filtration.
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Washing: The collected solid is washed to remove unreacted starting materials, byproducts, and residual solvent. Common washing agents include water and ethanol. For removing unreacted oleic acid, washing with a dilute solution of a polybasic acid like citric acid can be effective.[3]
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Drying: The purified product is dried, often under vacuum, to remove any remaining solvent.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Sub-optimal temperature.- Incorrect reactant molar ratio.- Product loss during washing. | - Increase reaction time or temperature within the recommended range.- Optimize the molar ratio of reactants (a slight excess of the oleate source may be beneficial).- Ensure the pH is sufficiently high to promote precipitation.- Use a minimal amount of cold solvent for washing to reduce product dissolution. |
| Product Discoloration (e.g., brown or black precipitate) | - Decomposition of oleic acid at high temperatures.- Presence of impurities in the starting materials.- Oxidation of reactants or product. | - Lower the reaction temperature.[4]- Ensure high-purity starting materials are used.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] |
| Poor Precipitation or Oily Product | - Incorrect solvent choice.- Insufficiently high pH.- Presence of excess unreacted oleic acid. | - Use a solvent system where this compound has low solubility.- Adjust the pH to a more basic level (pH 12-13) to encourage precipitation.- Wash the product thoroughly with a suitable solvent to remove excess oleic acid. |
| Inconsistent Particle Size | - Inconsistent stirring speed.- Fluctuations in reaction temperature. | - Maintain a consistent and appropriate stirring speed throughout the reaction. Higher stirring speeds generally lead to smaller particle sizes.- Ensure stable temperature control during the precipitation process. |
Quantitative Data Summary
Table 1: General Reaction Parameters for this compound Synthesis
| Parameter | Direct Reaction (Barium Hydroxide + Oleic Acid) | Precipitation (Barium Chloride + Sodium Oleate) |
| Temperature Range | 90 - 150 °C[1] | Room Temperature to 80 °C |
| Molar Ratio (Barium:Oleate) | 1 : 2 | 1 : 2 |
| Typical Solvents | Aqueous or alcohol solutions[1] | Water, Ethanol/Water mixtures[5] |
| pH | Not typically controlled, but the reaction is self-neutralizing. | > 7 (alkaline conditions are generally favorable for precipitation) |
Table 2: Effect of Solvent on Barium Salt Precipitation (Qualitative)
| Solvent System | General Effect on Particle Size |
| Pure Water | Larger, more irregular particles |
| Ethanol/Water Mixture | Smaller, more uniform particles[5] |
| Methanol/Water Mixture | Tends to produce the smallest particles among common alcohols |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Reaction
This protocol is based on the acid-base neutralization reaction between Barium hydroxide and oleic acid.
Materials:
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Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
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Oleic acid
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Ethanol (or another suitable alcohol)
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Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, dissolve Barium hydroxide octahydrate in a mixture of ethanol and water.
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Heat the solution to approximately 90°C with continuous stirring.
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Slowly add a stoichiometric amount of oleic acid (molar ratio of Ba(OH)₂ to oleic acid should be 1:2) to the heated solution.
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Maintain the reaction temperature between 90-150°C and continue stirring for 2-4 hours to ensure the reaction goes to completion.[1]
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Allow the mixture to cool to room temperature, which should result in the precipitation of this compound.
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Collect the precipitate by vacuum filtration.
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Wash the collected solid with warm ethanol to remove any unreacted oleic acid.
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Dry the final product in a vacuum oven at 70-80°C until a constant weight is achieved.
Protocol 2: Synthesis of this compound via Precipitation
This protocol utilizes the precipitation reaction between a soluble barium salt and a soluble oleate salt.
Materials:
-
Barium chloride (BaCl₂)
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Sodium oleate
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Deionized water
-
Ethanol
Procedure:
-
Prepare an aqueous solution of Barium chloride.
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In a separate beaker, prepare an aqueous or aqueous-ethanolic solution of Sodium oleate.
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With vigorous stirring, slowly add the Barium chloride solution to the Sodium oleate solution. A white precipitate of this compound should form immediately.
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Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation.
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Collect the precipitate by vacuum filtration.
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Wash the precipitate several times with deionized water to remove any residual Sodium chloride.
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Perform a final wash with ethanol to aid in drying.
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Dry the purified this compound in a vacuum oven at 70-80°C.
Visualizations
References
Technical Support Center: Barium Oleate as a Nanoparticle Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium oleate as a precursor for nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a nanoparticle precursor?
This compound is a metal salt formed from barium and oleic acid. It is a waxy, white solid. In nanoparticle synthesis, it serves as a versatile precursor for creating various barium-containing nanoparticles, such as barium titanate (BaTiO₃) and barium sulfate (BaSO₄). Its primary advantages include its role as both a barium source and a capping agent. The oleate ligands help to control particle size and prevent aggregation of the newly formed nanoparticles.
Q2: What are the common methods for synthesizing this compound?
There are two primary methods for synthesizing this compound for use as a nanoparticle precursor:
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Direct Reaction: This involves the direct acid-base neutralization reaction between a barium precursor, such as barium hydroxide or barium acetate, and oleic acid.[1] This reaction is typically carried out in a solvent at elevated temperatures (90-150°C).[1]
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Ion Exchange: This method involves a reaction between a soluble barium salt (e.g., barium chloride) and a soluble oleate salt (e.g., sodium oleate) in a biphasic system (e.g., water/ethanol and an organic solvent). The this compound product partitions into the organic phase.
Q3: What are the key factors influencing the stability of the this compound precursor solution?
The stability of the this compound precursor solution is critical for reproducible nanoparticle synthesis. Key factors include:
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Temperature: Elevated temperatures can lead to the decomposition of this compound.
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Solvent: The choice of solvent affects the solubility and stability of the precursor. Non-polar solvents are generally preferred.
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Presence of Water/Moisture: this compound is susceptible to hydrolysis, which can lead to the premature formation of barium hydroxide or other undesired byproducts.
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Ratio of Barium to Oleic Acid: An excess of oleic acid can help to stabilize the precursor and prevent aggregation.
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Atmosphere: Exposure to air (oxygen and carbon dioxide) can lead to the formation of barium carbonate impurities, especially at higher temperatures.
Q4: How does the stability of this compound impact the final nanoparticles?
Instability in the this compound precursor can lead to several issues with the final nanoparticles, including:
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Poorly controlled size and morphology: Inconsistent precursor decomposition leads to variations in nucleation and growth.
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Aggregation: Insufficient stabilization from the oleate ligands results in clumped nanoparticles.
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Impure final product: The presence of byproducts from precursor degradation can contaminate the nanoparticles.
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Low yield: Precursor instability can result in incomplete conversion to the desired nanoparticles.
Troubleshooting Guide
Issue 1: this compound Precursor Appears Cloudy or Precipitates Before Nanoparticle Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reaction during synthesis | Ensure the reaction between the barium source and oleic acid goes to completion. This may require optimizing the reaction time, temperature, and stirring. |
| Low-quality or impure reagents | Use high-purity barium precursors and oleic acid. Old or improperly stored oleic acid can be oxidized. |
| Presence of water leading to hydrolysis | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low solubility in the chosen solvent | Select a solvent in which this compound is more soluble at the desired concentration. A solvent miscibility table can be a useful reference. Consider gentle heating to aid dissolution, but be mindful of thermal decomposition. |
Issue 2: Nanoparticles are Aggregated
| Possible Cause | Suggested Solution |
| Insufficient amount of oleic acid | Increase the molar ratio of oleic acid to the barium precursor. Excess oleic acid acts as a capping agent, providing steric hindrance to prevent aggregation.[1] |
| Reaction temperature is too high | A high temperature can cause the oleate ligands to desorb from the nanoparticle surface, leading to aggregation. Optimize the reaction temperature to balance precursor decomposition and ligand stability. |
| Inappropriate solvent | The solvent polarity can influence the effectiveness of the oleate capping ligands. Experiment with different non-polar solvents to improve dispersion. |
| Inefficient stirring | Ensure vigorous and uniform stirring throughout the reaction to prevent localized high concentrations of nanoparticles, which can promote aggregation. |
| Post-synthesis handling | Nanoparticles can aggregate during purification and drying. Use appropriate washing solvents and consider redispersion in a suitable solvent immediately after synthesis. |
Issue 3: Final Nanoparticle Product is Impure (e.g., contains Barium Carbonate)
| Possible Cause | Suggested Solution |
| Reaction exposed to air (CO₂) at high temperatures | Conduct the synthesis and any subsequent high-temperature steps under an inert atmosphere (nitrogen or argon) to prevent the formation of barium carbonate. |
| Incomplete decomposition of the precursor | Ensure the reaction temperature and time are sufficient for the complete conversion of this compound to the desired nanoparticles. Thermogravimetric analysis (TGA) can help determine the optimal decomposition temperature. |
| Use of carbonate-containing precursors | If using barium carbonate as a precursor, ensure the reaction conditions are sufficient to drive the reaction to completion. |
Issue 4: Poor Control Over Nanoparticle Size and Shape
| Possible Cause | Suggested Solution |
| Inconsistent precursor quality | Ensure the this compound precursor is synthesized consistently for each batch. Characterize the precursor before use. |
| Fluctuations in reaction temperature | Use a reliable temperature controller to maintain a stable reaction temperature. Even small variations can significantly impact nucleation and growth. |
| Incorrect precursor injection rate | In hot-injection synthesis methods, the rate of precursor injection can influence the initial nucleation event. A rapid injection generally leads to smaller, more uniform nanoparticles. |
| Inappropriate ratio of reactants | The ratio of the this compound precursor to other reactants (e.g., titanium precursor for BaTiO₃) is crucial for controlling stoichiometry and morphology. |
Data Presentation
Table 1: Thermal Decomposition of Metal Oleate Precursors
| Precursor Type | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| Acetylacetonate Precursors | Lower | Lower |
| Oleate Precursors | Higher | Higher |
Note: The specific decomposition temperatures for this compound can vary depending on the experimental conditions (e.g., heating rate, atmosphere). The data in the table indicates a general trend observed in a study comparing acetylacetonate and oleate precursors.[2]
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility |
| Toluene | Non-polar | Soluble |
| Hexane | Non-polar | Soluble |
| Ethanol | Polar | Sparingly Soluble |
| Water | Polar | Insoluble |
This table provides a general guideline. Actual solubility can be affected by temperature and the specific form of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes a general method for synthesizing this compound via a direct reaction.
Materials:
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Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
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Oleic acid (technical grade, ~90%)
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Methanol
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Toluene
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Nitrogen or Argon gas
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Three-neck round-bottom flask
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Condenser
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Thermometer/thermocouple
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Heating mantle with magnetic stirrer
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Schlenk line or other inert atmosphere setup
Procedure:
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Set up the three-neck flask with the condenser, thermometer, and a gas inlet/outlet connected to the Schlenk line.
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Add barium hydroxide octahydrate to the flask.
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Add methanol and toluene to the flask. The ratio of solvents can be optimized, but a common starting point is a 1:1 mixture.
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Begin stirring the mixture and purge the system with nitrogen or argon for at least 30 minutes to remove oxygen.
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Slowly add oleic acid to the reaction mixture using a syringe or dropping funnel. A molar ratio of 1:2 (Barium:Oleic Acid) is typically used.
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Heat the reaction mixture to reflux (typically around 90-110°C) and maintain this temperature for 2-4 hours. The solution should become clear as the reaction progresses.
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After the reaction is complete, cool the mixture to room temperature under an inert atmosphere.
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The resulting this compound solution can be used directly as a precursor or the solvent can be removed under vacuum to obtain the solid this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound precursor.
Caption: Troubleshooting logic for nanoparticle aggregation.
Caption: Potential degradation pathways of this compound at high temperatures.
References
Troubleshooting impurities in Barium oleate synthesis
Welcome to the technical support center for Barium Oleate synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized via two main routes:
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Direct Precipitation: This involves the reaction of a barium salt (e.g., barium hydroxide, barium chloride, or barium acetate) with oleic acid in a suitable solvent.[1]
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Ion Exchange: This method involves the reaction of a soluble barium salt with a pre-formed oleate salt, such as sodium oleate or potassium oleate.
Q2: What are the most common impurities in this compound synthesis?
A2: The most frequently encountered impurities include:
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Unreacted Starting Materials: Residual oleic acid and unreacted barium salts.
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Barium Carbonate: Forms when the barium precursor reacts with carbon dioxide from the atmosphere or dissolved in the solvent. Barium hydroxide is particularly susceptible to this.[1]
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Byproducts from Side Reactions: Depending on the reaction conditions, other barium soaps or degradation products of oleic acid may form.
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Solvent Residues: Incomplete removal of the reaction solvent.
Q3: How can I characterize the purity of my this compound product?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
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Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the carboxylate salt and identify the absence of free oleic acid.
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X-ray Diffraction (XRD): To determine the crystalline structure of the product.
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Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess thermal stability and decomposition patterns, which can indicate the presence of impurities.[2][3] TGA can reveal the temperature ranges at which different components of the sample decompose.[2] DSC is used to study the thermal behavior by measuring heat flow, which helps in identifying phase transitions like melting and crystallization.[2]
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Elemental Analysis: To confirm the stoichiometric ratio of barium to oleate.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Optimize reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable. | Increased product formation and higher yield. |
| Sub-optimal Stoichiometry | Carefully control the molar ratio of barium salt to oleic acid. A 1:2 molar ratio is theoretically required.[1] | Maximized conversion of limiting reactant to product. |
| Loss during Work-up | Ensure complete precipitation of the product. Use appropriate filtration techniques to minimize loss. Wash the product with a solvent in which it is insoluble to remove impurities without dissolving the product. | Improved recovery of the synthesized this compound. |
| Incorrect pH | Adjust the pH of the reaction mixture. The formation of the oleate salt is pH-dependent. | Enhanced precipitation and yield of the this compound salt. |
Problem 2: Product is Discolored (e.g., Yellowish or Brownish)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Oleic Acid | Use high-purity oleic acid and degas solvents before use. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). | A whiter, less discolored final product. |
| Reaction at High Temperatures for Extended Periods | Reduce the reaction temperature or shorten the reaction time. High temperatures can lead to the degradation of oleic acid. | Minimized formation of colored byproducts. |
| Presence of Impurities in Starting Materials | Use high-purity starting materials. Purify reagents if necessary. | Reduced discoloration caused by impurities. |
| Formation of Quinoidal Structures | This can occur from the oxidation of phenolic antioxidants that may be present in commercial oleic acid.[4] Using purified oleic acid can mitigate this. | Prevention of yellowing caused by antioxidant degradation products. |
Problem 3: Product is Oily, Waxy, or a Sticky Mass Instead of a Powder
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Unreacted Oleic Acid | Wash the product thoroughly with a non-polar solvent like hexane or petroleum ether to remove excess oleic acid. | A more solid, less oily product. |
| Incomplete Solvent Removal | Dry the product under vacuum at a slightly elevated temperature to ensure all solvent is removed. | A free-flowing powder. |
| Formation of Polymorphs or Amorphous Product | Try to induce crystallization by controlling the cooling rate after the reaction. Seeding with a small crystal of pure this compound might help. | Formation of a crystalline, powdery product. |
| Incorrect Water Content | For some precipitation methods, the presence of a specific amount of water is crucial. Optimize the water content in your reaction mixture. In some cases, introducing heat can help in consolidating the product. | A well-formed precipitate that is easier to handle. |
Problem 4: Presence of Barium Carbonate as an Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Atmospheric CO2 | Perform the synthesis under an inert atmosphere (N2 or Ar), especially when using barium hydroxide. Use freshly boiled and cooled solvents to minimize dissolved CO2. | Significantly reduced or eliminated barium carbonate impurity. |
| Carbonate Impurities in the Barium Source | Use a high-purity barium source. Barium chloride or barium acetate are generally less prone to carbonate contamination than barium hydroxide. | A final product free from pre-existing carbonate impurities. |
| Washing with Acidic Solution | Carefully wash the crude product with a dilute acid (e.g., very dilute acetic acid) to convert barium carbonate to a soluble salt, followed by washing with deionized water to remove the salt. This should be done cautiously to avoid hydrolysis of the this compound. | Removal of barium carbonate impurity from the final product. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Precipitation
This protocol describes a common method for synthesizing this compound.
Materials:
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Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
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Oleic Acid (C₁₈H₃₄O₂)
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Ethanol (95%)
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Deionized Water
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Hexane
Procedure:
-
Preparation of Reactant Solutions:
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Dissolve a specific molar amount of Barium Hydroxide Octahydrate in a mixture of ethanol and deionized water with gentle heating.
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In a separate flask, dissolve a stoichiometric amount (2 moles of oleic acid to 1 mole of barium hydroxide) of oleic acid in ethanol.
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Reaction:
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Slowly add the oleic acid solution to the barium hydroxide solution while stirring vigorously.
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A white precipitate of this compound should form immediately.
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Continue stirring the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.
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Purification:
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Allow the mixture to cool to room temperature.
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Collect the precipitate by vacuum filtration.
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Wash the precipitate several times with hot ethanol to remove any unreacted oleic acid.
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Subsequently, wash the precipitate with hexane to further remove non-polar impurities.
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Finally, wash with deionized water to remove any remaining water-soluble impurities.
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Drying:
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Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 70°C) until a constant weight is achieved.
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Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for impure this compound.
References
Optimizing reaction conditions for Barium oleate formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the formation of Barium oleate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main strategies for synthesizing this compound are solution-based precipitation and the direct reaction of a Barium precursor with oleic acid.[1]
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Solution-Based Precipitation: This technique involves reacting soluble precursors in a liquid medium, which leads to the formation and subsequent precipitation of the insoluble this compound product.[1]
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Direct Reaction: This is a more straightforward acid-base neutralization reaction where a Barium precursor is directly reacted with oleic acid, typically in a solvent where the reactants are soluble.[1]
Q2: What are the critical reaction parameters to control during this compound synthesis?
A2: To achieve the desired product characteristics, it is crucial to control several reaction parameters, including temperature, solvent, and the concentration of reactants.[1] Optimizing the ratio of reactants is also essential for maximizing the yield and purity of the final product.[1]
Q3: How does the choice of Barium precursor affect the synthesis?
A3: The selection of the Barium precursor can significantly impact the reaction conditions, the formation of byproducts, and the potential for impurities in the final this compound product.[1] Common Barium precursors include Barium acetate and Barium hydroxide.[1]
Q4: Can this compound be used as a precursor for other nanomaterials?
A4: Yes, this compound is often used as a precursor and a growth-directing agent in hydrothermal and solvothermal methods for synthesizing crystalline materials.[1] For instance, it is used in a two-phase solvothermal approach to produce BaTiO₃ nanocrystals, where it acts as both the Barium source and a surfactant.[1]
Troubleshooting Guide
Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
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Incorrect Reactant Ratio: An improper stoichiometric ratio of the Barium precursor to oleic acid is a common cause of low yield.
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Solution: Systematically vary the molar ratio of your reactants to find the optimal balance that maximizes product formation.
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Suboptimal Reaction Temperature: The reaction temperature influences the reaction kinetics and the solubility of the product.
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Solution: Experiment with a range of temperatures (e.g., 90–150°C for the direct reaction method) to identify the optimal condition for your specific solvent and reactants.[1]
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Inappropriate Solvent: The choice of solvent is critical as it affects the solubility of reactants and the precipitation of the product.
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Solution: If using a direct reaction method, ensure your solvent can dissolve the reactants effectively. For precipitation methods, the solvent should facilitate the precipitation of this compound. Consider solvents like ethanol or toluene.[1]
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Q2: The purity of my this compound is poor. How can I minimize impurities?
A2: Impurities often arise from unreacted starting materials or the formation of side products.
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Washing Procedure: Inadequate washing of the final product can leave behind unreacted precursors and byproducts.
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Solution: Implement a thorough washing protocol for the precipitated this compound. Use a suitable solvent that can dissolve potential impurities without dissolving the product.
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Precursor Quality: The purity of your initial Barium precursor and oleic acid will directly impact the purity of the final product.
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Solution: Use high-purity starting materials.
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Q3: I am observing inconsistencies in the particle size of my this compound. How can I achieve a more uniform particle size?
A3: Control over particle size is critical for many applications.
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Reaction Conditions: The rate of addition of reactants, stirring speed, and temperature can all influence nucleation and growth, and thus the final particle size.
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Solution: Maintain precise and consistent control over these parameters. A slower addition of reactants with vigorous stirring can often lead to more uniform and smaller particles.
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Experimental Protocols
Method 1: Solution-Based Precipitation
This method relies on the reaction of a soluble Barium salt with a soluble oleate salt in a suitable solvent.
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Preparation of Reactant Solutions:
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Prepare a solution of a soluble Barium salt (e.g., Barium chloride) in a suitable solvent (e.g., water or an alcohol).
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Prepare a separate solution of sodium oleate or potassium oleate in the same solvent.
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Reaction:
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Slowly add the Barium salt solution to the oleate solution under constant, vigorous stirring. .
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The formation of a precipitate (this compound) should be observed.
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Isolation and Purification:
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Allow the precipitate to settle, then separate it from the supernatant by centrifugation or filtration.
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Wash the precipitate multiple times with the solvent used for the reaction to remove any unreacted precursors or byproducts.
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Dry the purified this compound under vacuum or in a low-temperature oven.
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Method 2: Direct Reaction of Barium Precursor with Oleic Acid
This method involves a direct acid-base reaction.
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Reaction Setup:
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In a reaction vessel, dissolve a Barium precursor such as Barium acetate or Barium hydroxide in a suitable solvent (e.g., ethanol or toluene).[1]
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Add oleic acid to this solution. The molar ratio of Barium precursor to oleic acid should be optimized.
-
-
Reaction Conditions:
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Heat the reaction mixture to a temperature typically in the range of 90–150°C with continuous stirring.[1]
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Maintain the reaction for a sufficient duration to ensure complete conversion.
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Product Separation:
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After the reaction is complete, cool the mixture to allow the this compound to precipitate if it is not already suspended.
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Separate the product by filtration or centrifugation.
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Wash the collected solid with a suitable solvent to remove any unreacted oleic acid or byproducts.
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Dry the final product.
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Data Presentation
| Parameter | Influence on this compound Formation | Typical Range/Options | Reference |
| Reaction Temperature | Affects reaction kinetics and product solubility. | 90–150°C (for direct reaction) | [1] |
| Solvent | Influences reactant solubility and product precipitation. | Aqueous, alcohols (e.g., ethanol), toluene | [1] |
| Reactant Concentration | Crucial for achieving desired product characteristics and yield. | To be optimized based on specific precursors and solvent. | [1] |
| Barium Precursor | Impacts reaction conditions, byproducts, and impurities. | Barium acetate, Barium hydroxide, Barium chloride | [1] |
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Technical Support Center: Thermal Decomposition of Barium Oleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of barium oleate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the thermal decomposition analysis of this compound, particularly when using Thermogravimetric Analysis (TGA).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Decomposition Temperatures | 1. Heating Rate: Different heating rates can shift the decomposition temperatures.[1] 2. Sample Preparation: Inconsistent sample packing or mass can lead to variations. 3. Atmosphere: The presence of oxygen can alter the decomposition pathway. | 1. Standardize Heating Rate: Use a consistent heating rate (e.g., 10 °C/min) for all experiments to ensure comparability. 2. Consistent Sample Preparation: Use a similar sample mass (e.g., 5-10 mg) and ensure it is evenly distributed in the TGA pan. 3. Control Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal decomposition. For studying oxidative stability, use a controlled air or oxygen flow. |
| Unexpected Weight Loss Steps in TGA Curve | 1. Impurities: The presence of residual solvents, unreacted starting materials, or other impurities. 2. Sample Holder Contamination: Residue from previous experiments can cause unexpected weight loss. 3. Complex Decomposition: The material may undergo a multi-step decomposition that was not anticipated. | 1. Verify Sample Purity: Ensure the this compound sample is pure and dry before analysis. 2. Clean Sample Holder: Thoroughly clean the TGA sample holder between experiments. A "burn-out" cycle at a high temperature in an air atmosphere is often effective. 3. Analyze Gaseous Products: If available, use a hyphenated technique like TGA-FTIR or TGA-MS to identify the evolved gases at each decomposition step. |
| TGA Curve Shows a Drifting Baseline | 1. Buoyancy Effects: Changes in the density of the purge gas with temperature can cause an apparent weight change. 2. Instrument Instability: The TGA balance may not be properly stabilized. | 1. Perform a Blank Run: Run a baseline experiment with an empty sample pan under the same conditions as the sample run. Subtracting the blank curve from the sample curve can correct for buoyancy effects. 2. Allow for Equilibration: Ensure the TGA has had sufficient time to stabilize at the initial temperature before starting the heating program. |
| Final Residual Mass is Not as Expected | 1. Incomplete Decomposition: The final temperature may not have been high enough for complete decomposition. 2. Reaction with Atmosphere: The sample may react with the purge gas (e.g., oxidation in air). 3. Formation of Non-Stoichiometric Products: The decomposition may not proceed to the expected final product (e.g., pure BaCO₃). | 1. Extend Temperature Range: Increase the final temperature of the TGA experiment to ensure all decomposition processes are complete. 2. Use Inert Atmosphere: To isolate the thermal decomposition, perform the experiment under an inert gas like nitrogen. 3. Characterize Residue: Analyze the final residue using techniques like X-ray Diffraction (XRD) to identify the crystalline phases present. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of this compound?
A1: this compound typically undergoes a multi-stage thermal decomposition. The organic oleate portion decomposes at elevated temperatures, generally in the range of 200-500°C. The final solid product of the decomposition in an inert atmosphere is expected to be barium carbonate (BaCO₃).
Q2: What are the main decomposition products of this compound?
A2: The primary solid-state product of this compound thermal decomposition is barium carbonate. The gaseous products are a complex mixture of hydrocarbons resulting from the breakdown of the oleate chains.
Q3: How does the heating rate affect the TGA curve of this compound?
A3: Increasing the heating rate generally shifts the decomposition temperatures to higher values. A slower heating rate can provide better resolution of overlapping decomposition steps.[1]
Q4: What is a typical experimental setup for the thermogravimetric analysis (TGA) of this compound?
A4: A standard TGA setup for this compound would involve heating a small sample (5-10 mg) in a ceramic or platinum pan from room temperature to approximately 800°C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials and Equipment:
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Thermogravimetric Analyzer (TGA)
-
This compound sample
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TGA sample pans (e.g., alumina or platinum)
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High-purity nitrogen gas (or other desired atmosphere)
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Microbalance
Procedure:
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Turn on the TGA and allow the instrument to stabilize.
-
Tare the microbalance with an empty TGA sample pan.
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Accurately weigh 5-10 mg of the this compound sample into the tared TGA pan.
-
Place the sample pan into the TGA furnace.
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Set the desired experimental parameters in the TGA software:
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Initial Temperature: Room temperature (e.g., 25°C)
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Final Temperature: 800°C
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Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen
-
Gas Flow Rate: 50 mL/min
-
-
Start the TGA experiment.
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Once the experiment is complete, allow the furnace to cool to room temperature.
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Remove the sample pan and clean it thoroughly.
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Analyze the resulting TGA curve, noting the onset temperature of decomposition, the temperature of maximum weight loss, and the final residual mass.
Data Presentation
The following table summarizes the expected decomposition stages of this compound based on typical thermogravimetric analysis.
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Description |
| Stage 1 | 200 - 350 | Variable | Initial decomposition of the oleate chain. |
| Stage 2 | 350 - 500 | Significant | Major decomposition of the organic component. |
| Final Residue | > 500 | - | Primarily Barium Carbonate (BaCO₃). |
Note: The exact temperatures and weight loss percentages can vary depending on the specific experimental conditions such as heating rate and atmosphere.
Visualizations
References
Technical Support Center: Barium Oleate Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of Barium oleate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| BO-S-01 | Low Yield: The final yield of this compound is significantly lower than expected after scaling up the reaction. | - Incomplete reaction due to poor mixing. - Suboptimal temperature control. - Incorrect stoichiometric ratios of reactants. - Side reactions consuming reactants. | - Improve Agitation: Ensure the reactor is equipped with an appropriate impeller and agitation speed to maintain a homogeneous reaction mixture. - Optimize Temperature: Monitor and control the reaction temperature closely. For the direct reaction method, a temperature range of 90-150°C is often optimal.[1] - Adjust Reactant Ratio: While the stoichiometric ratio of a barium source (like Ba(OH)₂) to oleic acid is 1:2, using a slight excess of oleic acid can sometimes drive the reaction to completion.[1] - Control Reaction Environment: Use an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
| BO-S-02 | Product Purity: The isolated this compound is contaminated with unreacted starting materials or byproducts. | - Inefficient washing of the product. - Co-precipitation of impurities. - Incomplete phase separation in precipitation methods. | - Enhance Washing Protocol: Implement a multi-stage washing process. For precipitation methods, washing with a non-polar solvent followed by an aqueous wash can be effective. - Optimize Precipitation Conditions: Control the rate of addition of reactants and the temperature to minimize the co-precipitation of impurities. - Improve Phase Separation: Allow for sufficient settling time for clear phase separation. The use of a separatory funnel or appropriate industrial-scale liquid-liquid extraction equipment is crucial.[1] |
| BO-S-03 | High Viscosity: The reaction mixture becomes too viscous, leading to poor mixing and difficulty in handling. | - High concentration of reactants. - Formation of a thick precipitate. - Inappropriate solvent selection. | - Adjust Concentration: Lower the concentration of the reactants. - Solvent Selection: Use a solvent system that allows for better solubility of the reactants and product at the reaction temperature. For the ion exchange method, a biphasic system with a non-polar organic solvent can help manage viscosity.[1] - Temperature Control: Increasing the reaction temperature (within the optimal range) can help to reduce the viscosity of the reaction mixture. |
| BO-S-04 | Inconsistent Particle Size: The particle size of the this compound is not uniform, which can affect its performance in downstream applications. | - Poor control over nucleation and growth. - Inconsistent mixing and temperature distribution in the reactor. - Presence of impurities affecting crystallization. | - Controlled Addition of Reactants: Add the reactants at a slow and controlled rate to manage the nucleation process. - Homogeneous Reaction Conditions: Ensure uniform temperature and mixing throughout the reactor to promote consistent crystal growth. - Purify Reactants: Use high-purity starting materials to avoid the influence of impurities on particle morphology. |
| BO-S-05 | Product is difficult to filter and dry: The this compound product is a fine, waxy solid that clogs filters and is difficult to dry completely. | - Very small particle size leading to filter blinding. - Residual solvent or water trapped in the product. - Waxy nature of the product. | - Optimize Particle Size: Adjust reaction conditions to favor the formation of larger, more easily filterable particles. - Solvent Exchange: Before filtration, consider a solvent exchange to a more volatile solvent to facilitate easier drying. - Drying Technique: Use vacuum drying at a controlled temperature to effectively remove residual solvents without degrading the product. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for scaling up this compound synthesis?
The two primary methods for scaling up this compound synthesis are:
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Direct Reaction (Acid-Base Neutralization): This is the most straightforward method, involving the direct reaction of a barium precursor, such as barium hydroxide, with oleic acid.[1] The reaction is typically carried out in a solvent at elevated temperatures (90-150°C).[1]
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Solution-Based Precipitation (Ion Exchange): This method involves the reaction of a soluble barium salt (e.g., Barium chloride) with an alkali metal oleate (e.g., Sodium oleate) in a biphasic solvent system.[1] The this compound product preferentially partitions into the organic phase, allowing for separation from aqueous byproducts.[1]
2. How does the choice of barium precursor affect the synthesis?
The choice of barium precursor significantly impacts the reaction conditions and byproducts. For example:
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Barium Hydroxide: Reacts with oleic acid in a neutralization reaction, producing water as the primary byproduct.[1]
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Barium Chloride: Used in the ion exchange method, it results in the formation of a salt byproduct (e.g., NaCl) in the aqueous phase.[1]
3. What is the optimal reactant molar ratio for this compound synthesis?
The stoichiometric molar ratio of a divalent barium ion (Ba²⁺) to oleic acid is 1:2. However, in practice, using a slight excess of oleic acid can help to ensure the complete conversion of the barium precursor and maximize the yield. The optimal ratio should be determined empirically for a specific scale and set of reaction conditions.
4. How can I control the particle size of this compound during scale-up?
Controlling particle size is crucial for many applications. Key parameters to control include:
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Reactant Concentration: Lower concentrations generally favor the formation of smaller particles.
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Temperature: Temperature affects both the solubility of the reactants and the kinetics of nucleation and growth.
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Agitation Rate: The degree of mixing influences the homogeneity of the reaction mixture and can impact particle size distribution.
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Rate of Addition: A slower, more controlled addition of reactants can lead to more uniform particle sizes.
5. What are the key safety considerations when scaling up this compound synthesis?
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Barium Toxicity: Barium compounds can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used. Ensure adequate ventilation and containment to prevent exposure.
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Handling of Oleic Acid: Oleic acid can be an irritant. Avoid contact with skin and eyes.
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Solvent Hazards: Many organic solvents used in the synthesis are flammable and can be harmful. Work in a well-ventilated area, away from ignition sources, and use appropriate solvent handling and disposal procedures.
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Pressure Build-up: In a closed reactor system, heating the reaction mixture can lead to a build-up of pressure. Ensure the reactor is equipped with a pressure relief system.
Quantitative Data
Table 1: Effect of Reactant Molar Ratio on Product Yield (Illustrative Data)
This table provides illustrative data on how the molar ratio of Barium Hydroxide to Oleic Acid can influence the yield of this compound in a scaled-up batch process. Note: This data is based on general principles of chemical synthesis and may not represent a specific industrial process.
| Batch Scale (L) | Ba(OH)₂ : Oleic Acid Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 100 | 1 : 2.0 | 120 | 4 | 92 |
| 100 | 1 : 2.1 | 120 | 4 | 95 |
| 100 | 1 : 2.2 | 120 | 4 | 96 |
| 100 | 1 : 2.3 | 120 | 4 | 96 |
Table 2: Influence of Reaction Temperature on Product Purity and Particle Size (Illustrative Data)
This table illustrates the potential impact of reaction temperature on the purity and average particle size of this compound produced via the precipitation method. Note: This data is hypothetical and for illustrative purposes.
| Batch Scale (L) | Reaction Temperature (°C) | Purity (%) | Average Particle Size (µm) |
| 200 | 80 | 97.5 | 15 |
| 200 | 100 | 98.2 | 12 |
| 200 | 120 | 98.5 | 10 |
| 200 | 140 | 98.0 | 8 |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound via Direct Reaction
Objective: To synthesize this compound on a 50 L scale using the direct reaction of Barium hydroxide and oleic acid.
Materials:
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Barium hydroxide octahydrate
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Oleic acid (technical grade)
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Toluene (or another suitable high-boiling point solvent)
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Deionized water
Equipment:
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50 L glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe
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Heating mantle or oil bath
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Filtration apparatus (e.g., Nutsche filter)
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Vacuum oven
Procedure:
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Reactor Setup: Ensure the reactor is clean and dry. Assemble the stirrer, reflux condenser, and temperature probe.
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Charging Reactants: Charge the reactor with the selected solvent (e.g., 30 L of toluene).
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Begin stirring and add the Barium hydroxide octahydrate in portions.
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Slowly add the oleic acid to the reactor over a period of 30-60 minutes.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 110-120°C) and maintain it for the required reaction time (e.g., 4-6 hours), with continuous stirring. Water will be formed as a byproduct and can be removed azeotropically if using a suitable solvent and a Dean-Stark trap.
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Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The this compound may precipitate out upon cooling.
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Filtration: Filter the product using a Nutsche filter.
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Washing: Wash the filter cake with a suitable solvent (e.g., fresh toluene or hexane) to remove any unreacted oleic acid.
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Drying: Dry the this compound product in a vacuum oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Scaled-Up Synthesis of this compound via Precipitation (Ion Exchange)
Objective: To synthesize this compound on a 100 L scale using the ion exchange method.
Materials:
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Barium chloride dihydrate
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Sodium oleate
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Toluene (or other suitable non-polar solvent)
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Ethanol
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Deionized water
Equipment:
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100 L jacketed reactor with a mechanical stirrer and temperature control
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Addition funnel or pump for controlled addition
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Liquid-liquid separation capability (e.g., decanter)
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Rotary evaporator or other solvent removal system
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Vacuum oven
Procedure:
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Preparation of Aqueous Phase: In the reactor, dissolve Barium chloride dihydrate in a mixture of deionized water and ethanol.
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Preparation of Organic Phase: In a separate vessel, dissolve Sodium oleate in a suitable non-polar organic solvent like toluene.
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Reaction: Heat the aqueous phase in the reactor to the desired temperature (e.g., 70-80°C) with stirring.
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Slowly add the organic solution of Sodium oleate to the reactor over 1-2 hours. A precipitate of this compound will form and be extracted into the organic phase.
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Continue stirring at the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.
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Phase Separation: Stop stirring and allow the two phases to separate. The upper organic layer will contain the this compound.
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Isolation: Separate the organic layer.
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Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator or a similar system to obtain the this compound product.
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Drying: Dry the final product in a vacuum oven to remove any residual solvent.
Visualizations
Caption: General workflow for scaling up this compound synthesis.
Caption: Troubleshooting logic for common this compound scale-up issues.
References
Minimizing residual impurities in Barium oleate-derived nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of barium oleate-derived nanoparticles. Our goal is to help you minimize residual impurities and achieve high-purity, monodisperse nanoparticles for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual impurities in the synthesis of this compound nanoparticles?
A1: The most common impurities include:
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Unreacted Precursors: Residual barium salts (e.g., barium chloride, barium hydroxide) and oleic acid or sodium oleate.
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Byproducts: Sodium chloride or other salts formed during the reaction.
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Excess Capping Agent: Free, unbound oleic acid in the continuous phase.
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Side-Reaction Products: Barium carbonate can form if the reaction is exposed to atmospheric carbon dioxide, especially when using barium hydroxide as a precursor.
Q2: Why is it crucial to remove these impurities?
A2: Residual impurities can significantly impact the physicochemical properties and biological applications of the nanoparticles. For instance, excess oleic acid can alter the nanoparticles' surface charge, hydrophobicity, and toxicity.[1] Unreacted barium ions can be cytotoxic and interfere with downstream applications. The presence of any impurity can lead to inconsistent experimental results and hinder the translation of research to clinical or industrial use.
Q3: What analytical techniques are recommended for detecting and quantifying impurities?
A3: A multi-faceted approach to characterization is recommended:
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Fourier Transform Infrared Spectroscopy (FTIR): To identify the presence of oleic acid on the nanoparticle surface and to detect residual organic precursors.
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Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify the amount of residual barium and other elemental impurities.
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Thermogravimetric Analysis (TGA): To determine the amount of organic material (oleic acid) bound to the nanoparticle surface and to identify residual volatile impurities.
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X-ray Diffraction (XRD): To confirm the crystalline structure of the this compound nanoparticles and to detect crystalline impurities like barium carbonate or unreacted barium salts.
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Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles, which can indicate aggregation caused by improper purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound nanoparticles.
Problem 1: Nanoparticles are aggregated after purification.
| Possible Cause | Suggested Solution |
| Incomplete Capping Agent Coverage | Ensure a sufficient amount of oleic acid is present during synthesis to fully coat the nanoparticle surface. |
| Harsh Purification Conditions | Excessive centrifugation speeds or the use of a poor solvent for redispersion can strip the oleic acid capping agent, leading to aggregation. Reduce centrifugation force and/or screen for a more suitable redispersion solvent (e.g., hexane, toluene). |
| Residual Salts | High concentrations of salt byproducts can destabilize the nanoparticle dispersion. Ensure thorough washing steps are performed to remove all soluble salts. |
Problem 2: The final nanoparticle yield is very low.
| Possible Cause | Suggested Solution |
| Loss during Washing Steps | Nanoparticles may be discarded with the supernatant during centrifugation. Increase centrifugation time and/or speed to ensure complete pelleting of the nanoparticles. Alternatively, consider using techniques like dialysis for purification. |
| Incomplete Reaction | The reaction conditions (temperature, time, precursor concentration) may not be optimal for high-yield nanoparticle formation. Systematically optimize these parameters. |
| Poor Precursor Quality | Impurities in the barium salt or oleic acid can inhibit nanoparticle nucleation and growth. Use high-purity precursors. |
Problem 3: FTIR analysis shows the presence of free oleic acid.
| Possible Cause | Suggested Solution |
| Insufficient Washing | The washing protocol is not effectively removing the excess unbound oleic acid. Increase the number of washing cycles with a suitable solvent like ethanol or methanol. |
| Ineffective Solvent | The solvent used for washing may not be optimal for solubilizing free oleic acid. Consider using a solvent system with a different polarity. |
Problem 4: XRD analysis reveals the presence of barium carbonate.
| Possible Cause | Suggested Solution |
| Exposure to Atmospheric CO2 | The reaction was likely exposed to air, allowing carbon dioxide to react with the barium precursor (especially if using Ba(OH)2). Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon). |
| Carbonate Impurities in Precursors | The barium precursor may contain carbonate impurities. Use high-purity, freshly opened reagents. |
Data Presentation: Purity Assessment
Effective purification should significantly reduce the concentration of residual impurities. The following table provides an example of quantitative data that could be obtained through ICP-MS and TGA to assess the purity of a nanoparticle batch before and after a multi-step washing protocol.
| Impurity | Concentration Before Purification | Concentration After Purification | Analytical Method |
| Residual Barium (from precursor) | 1500 ppm | < 50 ppm | ICP-MS |
| Residual Sodium (from byproduct) | 3200 ppm | < 100 ppm | ICP-MS |
| Excess Oleic Acid | 15% (by weight) | < 2% (by weight) | TGA |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific synthesis and purification protocol.
Experimental Protocols
Key Experiment: Purification of this compound Nanoparticles by Solvent Washing and Centrifugation
Objective: To remove unreacted precursors, byproducts, and excess oleic acid from a solution of as-synthesized this compound nanoparticles.
Materials:
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As-synthesized this compound nanoparticle solution
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Ethanol (anhydrous)
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Hexane (anhydrous)
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Centrifuge tubes
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Ultrasonicator
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Centrifuge
Methodology:
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Precipitation: Transfer the as-synthesized nanoparticle solution to a centrifuge tube. Add an equal volume of ethanol to precipitate the oleic acid-capped nanoparticles.
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Centrifugation: Centrifuge the mixture at 8,000 rpm for 20 minutes. A pellet of nanoparticles should form at the bottom of the tube.
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Supernatant Removal: Carefully decant and discard the supernatant, which contains the majority of the impurities.
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Redispersion: Add 10 mL of hexane to the pellet and redisperse the nanoparticles by vortexing and ultrasonication until no visible aggregates remain.
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Repetition: Repeat steps 1-4 for a total of three washing cycles.
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Final Dispersion: After the final wash, redisperse the nanoparticle pellet in a suitable solvent (e.g., hexane, toluene) for storage and characterization.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound nanoparticles.
Troubleshooting Logic: Nanoparticle Aggregation
Caption: Troubleshooting flowchart for aggregated this compound nanoparticles.
References
Validation & Comparative
A Comparative Guide to Barium Oleate and Barium Stearate as Nanoparticle Capping Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of nanoparticle synthesis, the choice of a capping agent is paramount to controlling particle size, morphology, stability, and ultimately, functionality. Among the myriad of available options, long-chain fatty acid salts such as barium oleate and barium stearate have garnered attention for their role in high-temperature synthesis methods, particularly for metallic and metal oxide nanoparticles. This guide provides an objective comparison of this compound and barium stearate as nanoparticle capping agents, drawing upon available experimental data for their acid precursors, oleic acid and stearic acid, to infer their respective advantages and disadvantages.
Introduction to Capping Agents
Capping agents are molecules that bind to the surface of nanoparticles during their formation, preventing excessive growth and aggregation.[1] They play a crucial role in the synthesis of monodisperse nanoparticles with well-defined shapes and sizes. The selection of an appropriate capping agent is critical for the subsequent application of the nanoparticles, especially in fields like drug delivery and bioimaging, where surface chemistry dictates biological interactions.
This compound vs. Barium Stearate: A Comparative Overview
A study on the synthesis of magnetic cobalt nanoparticles compared the use of oleic acid, elaidic acid (the trans-isomer of oleic acid), and stearic acid as capping agents. The findings revealed that oleic acid provided superior results in stabilizing the colloidal suspension and controlling particle growth.[1] This suggests that the bent structure of oleic acid may lead to more effective surface coverage and prevention of agglomeration. When used as barium salts, these geometric differences would likely persist, influencing the properties of the resulting nanoparticles.
| Property | This compound (Inferred) | Barium Stearate (Inferred) |
| Structure of Fatty Acid Chain | Unsaturated (with a cis double bond), bent structure | Saturated, linear structure |
| Packing on Nanoparticle Surface | Less dense packing due to the kinked chain, potentially leading to better solvation and colloidal stability. | Denser, more ordered packing, which could lead to more crystalline shells but potentially less effective steric hindrance in some solvent systems. |
| Control over Nanoparticle Growth | The bent structure may provide more effective steric hindrance, leading to smaller and more uniform nanoparticles.[1] | The linear chains may allow for more ordered growth, which can be advantageous for certain crystalline nanoparticle shapes. |
| Solubility of Precursor | This compound is generally more soluble in nonpolar organic solvents used in high-temperature synthesis compared to barium stearate. | Barium stearate has lower solubility in common organic solvents, which might affect its availability during the nucleation and growth phases. |
| Potential for Oxidation | The double bond in the oleate chain is susceptible to oxidation, which could alter the surface properties of the nanoparticles over time. | The saturated stearate chain is chemically more stable and less prone to oxidation. |
Experimental Protocols
While a direct comparative protocol is unavailable, the following sections detail representative experimental procedures for the synthesis of nanoparticles using oleic acid and metal stearates, which can be adapted for use with their barium salt counterparts.
Synthesis of Iron Oxide Nanoparticles using Iron Stearate and Sodium Oleate
This protocol, adapted from the synthesis of anisotropic iron oxide nanoparticles, demonstrates the use of a metal stearate precursor in combination with an oleate surfactant.[2]
Materials:
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Iron (II) or (III) stearate
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Sodium oleate
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Oleic acid
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1-octadecene (solvent)
Procedure:
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Combine iron stearate (e.g., 2.32 mmol) with a specific ratio of sodium oleate and oleic acid (e.g., 3 mmol total ligands) in 15 mL of 1-octadecene in a three-neck flask.
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Heat the mixture to 120°C for 60 minutes under stirring without a reflux condenser to dissolve the reactants and remove residual water.
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Attach a reflux condenser and heat the solution to 200°C with a heating rate of 5°C/min and maintain for 10 minutes to promote nucleation.
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Increase the temperature to 315°C at a rate of 1°C/min and reflux for 60 minutes.
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After cooling to room temperature, wash the resulting nanoparticles multiple times with a mixture of chloroform and acetone and separate by centrifugation.
Synthesis of Barium Titanate Nanoparticles using Oleic Acid
This protocol is based on the synthesis of monodisperse barium titanate nanoparticles and illustrates the use of oleic acid as a capping agent for a barium-containing nanoparticle.
Materials:
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Barium titanium isopropoxide (BaTi(OR)6)
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Oleic acid
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Diphenyl ether (solvent)
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Hydrogen peroxide solution (30 wt%)
Procedure:
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In a three-neck flask, dissolve barium titanium isopropoxide in diphenyl ether and oleic acid.
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Heat the mixture to 100°C and inject a 30 wt% hydrogen peroxide solution. This will initiate an exothermic reaction.
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Maintain the solution at 100°C and stir for 48 hours to allow for hydrolysis and crystallization.
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The resulting nanoparticles can be precipitated by adding a non-solvent like ethanol and collected by centrifugation.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the thermal decomposition synthesis of nanoparticles using a metal salt of a fatty acid as a capping agent.
Logical Relationship of Capping Agent Structure to Nanoparticle Properties
The chemical structure of the capping agent directly influences the resulting nanoparticle characteristics. This relationship can be visualized as follows:
Conclusion
The selection between this compound and barium stearate as a nanoparticle capping agent will likely depend on the specific synthetic conditions and desired nanoparticle characteristics. Based on indirect evidence from studies on their acid precursors, this compound may offer advantages in achieving smaller, more monodisperse nanoparticles with better colloidal stability in nonpolar solvents due to the steric hindrance provided by its bent hydrocarbon chain.[1] Conversely, the linear nature of barium stearate could be beneficial for forming highly ordered crystalline shells or specific nanoparticle morphologies where anisotropic growth is desired. Furthermore, the higher chemical stability of the saturated stearate chain may be advantageous for applications requiring long-term stability and resistance to oxidation.
For researchers and drug development professionals, the choice of capping agent will have significant downstream implications. The surface chemistry imparted by the capping agent will influence drug loading and release kinetics, as well as interactions with biological systems. Therefore, careful consideration and empirical testing are necessary to determine the optimal capping agent for a given nanoparticle system and its intended application. Future research directly comparing these two barium-based capping agents would be invaluable to the field of nanomaterials synthesis.
References
A Tale of Two Additives: Barium Doping vs. Oleic Acid Passivation in Perovskite Synthesis
In the quest for highly efficient and stable perovskite solar cells, researchers continuously explore novel material compositions and synthesis techniques. Among the myriad of strategies, the use of additives plays a crucial role in enhancing performance and longevity. This guide provides a comparative analysis of two distinct approaches: the incorporation of an inorganic dopant, barium, versus the application of an organic surface passivating agent, oleic acid. While both aim to improve the quality of the perovskite layer, they operate through fundamentally different mechanisms.
At a Glance: Barium Doping vs. Oleic Acid Treatment
| Feature | Barium Doping | Oleic Acid Surface Treatment |
| Additive Type | Inorganic cation (Ba²⁺) | Organic long-chain fatty acid |
| Incorporation | Doped into the perovskite precursor solution | Post-treatment of the formed perovskite film |
| Primary Role | Crystal lattice modification, defect passivation | Surface defect passivation, moisture barrier |
| Impact on PCE | Can increase PCE | Can increase PCE |
| Impact on Stability | Can improve structural and thermal stability | Can improve humidity resistance |
Performance Under the Microscope: A Quantitative Comparison
The following tables summarize the reported performance of perovskite solar cells fabricated with either barium doping or oleic acid surface treatment. It is important to note that the specific perovskite composition, device architecture, and measurement conditions can significantly influence the final device performance.
Table 1: Performance of Barium-Doped Perovskite Solar Cells
| Perovskite Composition | Barium Source | Doping Conc. (mol%) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| MA0.4FA0.6PbIyCl3-y | BaI2 | 5.0 | N/A | N/A | N/A | 17.4 | [1] |
| MAPbI3 | Ba2+ | 3.0 | N/A | N/A | N/A | 14.0 (champion 14.9) | [2] |
| CsPbI2Br | Ba2+ | N/A | N/A | N/A | N/A | 14.07 (stabilized) | [3] |
N/A: Data not available in the cited source.
Table 2: Performance of Oleic Acid-Treated Perovskite Solar Cells
| Perovskite Composition | Treatment Method | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Pb-Sn | Surface Treatment | 0.89 | N/A | N/A | 23.0 (stabilized 22.4) | [4] |
| CH3NH3PbI3 | Spin coating | N/A | N/A | N/A | Enhanced performance | [4][5] |
N/A: Data not available in the cited source.
The "How-To": Experimental Protocols
Experimental Protocol 1: Barium Doping of Perovskite Film
This protocol is a generalized procedure based on the solvent engineering method for fabricating barium-doped perovskite films.
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Precursor Solution Preparation:
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Prepare the perovskite precursor solution by dissolving the desired molar ratios of lead iodide (PbI2), methylammonium iodide (MAI), formamidinium iodide (FAI), and lead chloride (PbCl2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
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Prepare a separate stock solution of the barium source, for example, barium iodide (BaI2), in a suitable solvent.
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Add the desired volume of the barium stock solution to the perovskite precursor solution to achieve the target doping concentration (e.g., 1-5 mol%).
-
-
Film Deposition:
-
Clean the substrate (e.g., FTO-coated glass with a TiO2 layer) using a standard procedure.
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Spin-coat the barium-doped perovskite precursor solution onto the substrate. The spin-coating parameters (speed and duration) should be optimized for the specific perovskite composition and desired film thickness.
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During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
-
Annealing:
-
Anneal the deposited film on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined duration to complete the perovskite crystallization process.
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Experimental Protocol 2: Oleic Acid Surface Treatment of Perovskite Film
This protocol describes a common post-treatment method to passivate the surface of a pre-formed perovskite film.
-
Perovskite Film Formation:
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Fabricate the perovskite film using a standard deposition method (e.g., one-step or two-step spin-coating) as described in the literature.
-
-
Oleic Acid Solution Preparation:
-
Prepare a dilute solution of oleic acid in a suitable solvent, such as chlorobenzene or isopropanol. The concentration of oleic acid should be optimized (e.g., 1-10 mg/mL).
-
-
Surface Treatment:
-
Deposit the oleic acid solution onto the surface of the perovskite film. This can be done by spin-coating, dipping, or doctor-blading.
-
For spin-coating, a small volume of the oleic acid solution is dispensed onto the center of the perovskite film, followed by spinning at a moderate speed to spread the solution and evaporate the solvent.
-
-
Annealing (Optional):
-
In some procedures, a low-temperature annealing step (e.g., 70-100 °C) may be performed after the oleic acid treatment to promote the interaction between the oleic acid and the perovskite surface and to remove any residual solvent.
-
Visualizing the Process: Experimental Workflows
References
- 1. Barium doping effect on the photovoltaic performance and stability of MA0.4FA0.6BaxPb1-xIyCl3-y perovskite solar cells-光电查 [oe1.com]
- 2. Enhancing perovskite solar cell performance and stability by doping barium in methylammonium lead halide - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Interfacial band offset engineering with barium-doping towards enhanced performance of all inorganic CsPbI2Br perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Characterization and Purity Analysis of Synthesized Barium Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Barium oleate with alternative alkaline earth metal oleates, namely Calcium oleate and Strontium oleate. It details the synthesis, characterization, and purity analysis of these compounds, presenting supporting experimental data in a clear and comparative format. This document is intended to assist researchers in selecting the appropriate oleate for their specific applications, particularly in fields such as drug delivery, polymer stabilization, and lubrication.
Introduction
This compound (Ba(C₁₈H₃₃O₂)₂), a metal soap, is utilized in a variety of industrial applications, including as a heat stabilizer and lubricant in the production of plastics and rubber.[] Its performance is intrinsically linked to its physicochemical properties and purity. This guide offers a side-by-side comparison of this compound with Calcium oleate and Strontium oleate, two common alternatives, to provide a basis for informed material selection.
Synthesis of Alkaline Earth Metal Oleates
The synthesis of Barium, Calcium, and Strontium oleates can be achieved through a straightforward precipitation reaction involving the corresponding metal chloride and sodium oleate in an aqueous or alcoholic medium.
Experimental Protocol: Synthesis of this compound
A typical synthesis involves the reaction of a soluble barium salt, such as Barium chloride (BaCl₂), with sodium oleate. The insoluble this compound precipitates out of the solution and can be collected by filtration.[2]
Materials:
-
Barium chloride (BaCl₂)
-
Sodium oleate
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve a stoichiometric amount of Barium chloride in distilled water.
-
In a separate beaker, dissolve sodium oleate in ethanol.
-
Slowly add the Barium chloride solution to the sodium oleate solution while stirring continuously.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a predetermined period to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with distilled water and ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound in a vacuum oven at a suitable temperature.
A similar procedure can be followed for the synthesis of Calcium oleate and Strontium oleate by substituting Barium chloride with Calcium chloride (CaCl₂) and Strontium chloride (SrCl₂) respectively.
Characterization of Synthesized Oleates
The synthesized metal oleates are characterized using various analytical techniques to determine their structure, thermal stability, and crystalline nature.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is employed to confirm the formation of the metal oleate by identifying the characteristic vibrational modes of the carboxylate group. The FTIR spectrum of this compound shows asymmetrical and symmetrical stretching modes of the COO⁻ group.[3]
Key Spectral Features of Metal Oleates:
| Functional Group | This compound Wavenumber (cm⁻¹) | Calcium Oleate Wavenumber (cm⁻¹) | Strontium Oleate Wavenumber (cm⁻¹) |
| Asymmetric COO⁻ Stretch | ~1545 | ~1575 | Data not readily available |
| Symmetric COO⁻ Stretch | ~1426 | ~1465 | Data not readily available |
| C=O Stretch (free oleic acid) | ~1710 (if present as impurity) | ~1710 (if present as impurity) | ~1710 (if present as impurity) |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the metal oleates. The analysis provides information on the onset of decomposition and the percentage of weight loss at different temperatures.
Comparative Thermal Decomposition Data:
| Parameter | This compound | Calcium Oleate | Strontium Oleate |
| Onset of Decomposition | Data not readily available | >140°C (with decomposition)[4] | Data not readily available |
| Major Decomposition Step | Data not readily available | Data not readily available | Data not readily available |
| Residue at 600°C (%) | Data not readily available | Data not readily available | Data not readily available |
Further research is required to obtain detailed, directly comparable TGA data for these compounds.
X-ray Diffraction (XRD)
XRD analysis provides insights into the crystalline structure of the synthesized oleates. The XRD pattern of Calcium oleate often displays broad peaks, suggesting a poorly crystalline or amorphous nature.[5]
Reported XRD Peak Positions (2θ):
| Compound | 2θ (degrees) |
| This compound | Data not readily available |
| Calcium Oleate | ~19.3°, 21.3°, 25.9° (broad peaks)[5] |
| Strontium Oleate | Data not readily available |
The crystallinity can be influenced by the synthesis method and subsequent processing.
Purity Analysis
The purity of the synthesized this compound is critical for its performance. Key impurities include unreacted starting materials, such as free oleic acid, and variations in the metal content.
Determination of Barium Content by Complexometric Titration
The barium content in the synthesized this compound can be determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).
Experimental Protocol:
-
Accurately weigh a sample of the synthesized this compound and dissolve it in a suitable solvent.
-
Adjust the pH of the solution to approximately 12 using a buffer solution.
-
Add an appropriate indicator, such as Methylthymol Blue.
-
Titrate the solution with a standardized EDTA solution until a color change is observed at the endpoint.
-
Calculate the percentage of barium in the sample based on the volume of EDTA consumed.
Determination of Free Oleic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
The presence of unreacted oleic acid can be quantified using GC-MS. Fatty acids are typically converted to their more volatile methyl esters before analysis.[6]
Experimental Protocol Outline:
-
Esterification: React a known amount of the this compound sample with a methylating agent (e.g., BF₃-methanol) to convert any free oleic acid to methyl oleate.
-
Extraction: Extract the methyl oleate into an organic solvent.
-
GC-MS Analysis: Inject the extract into a GC-MS system equipped with a suitable capillary column.
-
Quantification: Identify and quantify the methyl oleate peak by comparing its retention time and mass spectrum with that of a known standard. The amount of free oleic acid in the original sample can then be calculated. While direct analysis of free fatty acids by GC is possible, derivatization is often preferred for better chromatographic performance.[7]
Performance Comparison in Applications
Barium, Calcium, and Strontium oleates are often used as heat stabilizers and lubricants in PVC formulations. Their performance can be compared based on their effect on the processing properties and thermal stability of the polymer.
Qualitative Performance Comparison in PVC:
| Property | this compound | Calcium Oleate | Strontium Oleate | | --- | --- | --- | | Heat Stability | Good long-term stability[8] | Often used in Ca/Zn stabilizer systems for low toxicity[9] | Good gelation performance[8] | | Lubricity | High-temperature lubricant[8] | Good lubricity, can be used in combination with stearic acid | Good gelation performance, implying some lubricating effect[8] | | Toxicity | Higher toxicity compared to Calcium and Strontium | Low toxicity, suitable for critical applications[9] | Generally considered to have lower toxicity than Barium |
Note: The performance of these stabilizers is often enhanced when used in synergistic combinations.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of material comparison and the experimental workflow for the synthesis and characterization of this compound.
Caption: Logical workflow for comparing alkaline earth metal oleates.
Caption: Experimental workflow for this compound synthesis and analysis.
Conclusion
This guide has provided a comparative overview of the synthesis, characterization, and purity analysis of this compound alongside its calcium and strontium analogues. While this compound offers effective performance as a heat stabilizer and lubricant, particularly at high temperatures, alternatives like Calcium oleate present a lower toxicity profile, making them suitable for more sensitive applications. The choice between these materials will ultimately depend on the specific performance requirements, cost considerations, and regulatory constraints of the intended application. Further research to obtain more detailed and directly comparable quantitative data, especially for Strontium oleate, would be beneficial for a more comprehensive evaluation.
References
- 2. This compound | 591-65-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Calcium oleate | 142-17-6 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Properties of PVC Heat Stabilizers: A Comprehensive Guide [kingstarmold.com]
- 9. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Barium Oleate: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, rigorous structural validation of chemical compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of Barium oleate, a metallic soap with diverse industrial applications.
This document outlines the experimental protocol for NMR analysis, presents comparative data, and discusses the strengths and limitations of various analytical methods.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a sample. For this compound, ¹H and ¹³C NMR are particularly insightful. The interaction of the barium ion with the carboxylate group of oleic acid induces changes in the chemical environment of the nearby protons and carbons, which can be observed as shifts in their respective NMR spectra.
A key indicator in the ¹H NMR spectrum of this compound is the signal from the olefinic protons of the carbon-carbon double bond in the oleate chain, which is observed around 5.3 ppm.[1] This provides a distinct marker for the oleate ligand.
Comparative NMR Data: Oleic Acid vs. This compound
To understand the influence of the barium ion on the oleate structure, a comparison of the NMR data of oleic acid and the expected shifts for this compound is crucial. The following tables summarize the key ¹H and ¹³C NMR chemical shifts.
Table 1: ¹H NMR Chemical Shift Comparison
| Proton Assignment | Oleic Acid (ppm) | This compound (Expected ppm) |
| Olefinic (-CH=CH-) | ~5.34 | ~5.3[1] |
| α-Methylene (-CH₂-COOH) | ~2.34 | Shift expected |
| Allylic (-CH₂-CH=) | ~2.01 | Minor shift expected |
| Methylene (-(CH₂)n-) | ~1.2-1.4 | Minimal shift expected |
| Terminal Methyl (-CH₃) | ~0.88 | Minimal shift expected |
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon Assignment | Oleic Acid (ppm) | This compound (Expected ppm) |
| Carboxyl (-COOH) | ~180 | Significant shift expected |
| Olefinic (-CH=CH-) | ~130 | Minor shift expected |
| α-Methylene (-CH₂-COOH) | ~34 | Shift expected |
| Allylic (-CH₂-CH=) | ~27 | Minor shift expected |
| Methylene (-(CH₂)n-) | ~22-32 | Minimal shift expected |
| Terminal Methyl (-CH₃) | ~14 | Minimal shift expected |
Note: The exact chemical shifts for this compound may vary depending on the solvent and concentration. The data for oleic acid is based on typical values and should be used as a reference.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through a direct acid-base neutralization reaction.[1]
-
Reactants : A soluble barium precursor, such as barium hydroxide or barium acetate, is reacted with oleic acid.
-
Solvent : The reaction is typically carried out in a solvent where both reactants are soluble, such as ethanol or a similar alcohol.
-
Procedure :
-
Dissolve the barium precursor in the chosen solvent.
-
Separately, dissolve oleic acid in the same solvent.
-
Slowly add the oleic acid solution to the barium precursor solution while stirring.
-
The this compound will precipitate out of the solution.
-
The precipitate is then filtered, washed with the solvent to remove any unreacted starting materials, and dried.
-
NMR Sample Preparation and Analysis
-
Solvent Selection : A deuterated solvent that can dissolve this compound is required. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are potential options. Solubility tests should be performed to determine the most suitable solvent.
-
Sample Preparation :
-
Accurately weigh a small amount of the dried this compound sample (typically 5-10 mg).
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
-
-
NMR Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
For ¹H NMR, standard parameters are typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment should be performed to simplify the spectrum and improve the signal-to-noise ratio.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Comparison with Other Analytical Techniques
While NMR provides detailed structural information, other techniques offer complementary data for a comprehensive validation.
Table 3: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, sample purity. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to mass spectrometry, requires soluble samples. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., carboxylate, C=C double bond). | Fast, simple to operate, provides characteristic vibrational information. | Provides limited information on the overall molecular structure. |
| Raman Spectroscopy | Complements IR spectroscopy, particularly for symmetric bonds. | Minimal sample preparation, can be used for aqueous samples. | Can be affected by fluorescence, weaker signal than IR for some functional groups. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides accurate mass information. | Can be a destructive technique, may not be suitable for all compounds. |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification. | Provides definitive information on the solid-state structure. | Requires a crystalline sample. |
Experimental Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, from synthesis to final characterization.
References
A comparative study of different barium carboxylates in catalysis
A Comparative Analysis of Barium Carboxylates in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different barium carboxylates—specifically barium acetate, barium stearate, and barium oxalate—and their potential applications in catalysis. While direct comparative studies on the catalytic performance of these specific salts are not extensively documented in readily available literature, this document synthesizes existing knowledge on the catalytic activity of barium compounds in key organic reactions. The comparison is based on the general principles of catalysis by alkaline earth metal compounds and available data for related systems.
Introduction to Barium Carboxylates in Catalysis
Barium compounds, particularly oxides and hydroxides, are recognized for their basicity and are employed as catalysts in various industrial and laboratory-scale organic transformations. Barium carboxylates, as salts of a strong base (barium hydroxide) and weak carboxylic acids, can also exhibit basic properties in certain reaction media, making them potential catalysts for base-catalyzed reactions. The catalytic efficacy of a particular barium carboxylate can be influenced by factors such as its solubility in the reaction medium, the basicity of the carboxylate anion, and the steric hindrance imparted by the carboxylate structure.
Alkaline earth metals like barium are attractive in catalysis due to their high natural abundance and lower toxicity compared to many transition metals[1]. They typically exhibit a stable +2 oxidation state and can act as Lewis acids, coordinating with and activating carbonyl groups[1].
Catalytic Applications and Comparative Performance
This section explores the catalytic potential of barium carboxylates in two significant base-catalyzed reactions: the Aldol Condensation and Transesterification for biodiesel production.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecules. The reaction is typically catalyzed by bases, which facilitate the formation of a nucleophilic enolate from a carbonyl compound. Barium hydroxide is a known catalyst for this reaction[1]. While specific data for barium carboxylates is sparse, their basic nature suggests they could also catalyze this transformation.
Comparative Insights:
The catalytic activity of barium carboxylates in aldol condensation would likely correlate with their ability to generate basic species in the reaction medium.
-
Barium Acetate : Being soluble in polar solvents like ethanol, it could act as a homogeneous catalyst. The acetate ion is a moderately weak base.
-
Barium Stearate : Its long alkyl chains render it soluble in nonpolar organic solvents, potentially making it suitable for reactions in such media. The stearate ion's basicity is comparable to acetate.
-
Barium Oxalate : Its low solubility in most solvents would necessitate its use as a heterogeneous catalyst. The oxalate dianion is a dibasic species.
Table 1: Comparison of Barium Carboxylate Properties Relevant to Catalysis
| Property | Barium Acetate | Barium Stearate | Barium Oxalate |
| Formula | Ba(C₂H₃O₂)₂ | Ba(C₁₈H₃₅O₂)₂ | BaC₂O₄ |
| Molar Mass ( g/mol ) | 255.42 | 704.28 | 225.35 |
| Solubility in Water | Soluble | Insoluble | Insoluble |
| Solubility in Ethanol | Soluble | Slightly soluble | Insoluble |
| Relative Basicity of Anion | Moderate | Moderate | Higher (dianion) |
| Potential Catalytic Role | Homogeneous catalyst in polar media. | Homogeneous catalyst in nonpolar media or phase transfer catalyst. | Heterogeneous catalyst. |
Transesterification for Biodiesel Production
Transesterification of triglycerides with an alcohol (commonly methanol) is the primary method for producing biodiesel. This reaction is efficiently catalyzed by bases. While sodium and potassium hydroxides are common industrial catalysts, heterogeneous catalysts are sought after for easier separation. Barium compounds, including barium oxide and barium-modified catalysts, have shown promise in this area.
Comparative Insights:
For transesterification, the catalyst's basicity and its interaction with the oil and alcohol phases are critical.
-
Barium Acetate : Its solubility in methanol could allow it to function as a homogeneous catalyst.
-
Barium Stearate : Its soap-like nature might lead to emulsification issues, though it could also potentially enhance the miscibility of the reactants.
-
Barium Oxalate : As a heterogeneous catalyst, it would offer the advantage of easy recovery, a desirable trait in biodiesel production.
Due to the lack of direct comparative experimental data for these specific barium carboxylates in transesterification, a quantitative comparison of their performance cannot be provided at this time. However, the general expectation is that their catalytic activity would be influenced by their ability to promote the formation of the methoxide ion, the active nucleophile in the reaction.
Experimental Protocols
Detailed experimental protocols from the literature for related catalytic systems are provided below to serve as a starting point for designing experiments with barium carboxylates.
General Experimental Protocol for Base-Catalyzed Aldol Condensation
This protocol is adapted from procedures using sodium hydroxide but can be modified for barium-based catalysts.
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1 equivalent) and the aldehyde (1 equivalent) in ethanol (approximately 4-5 mL per mmol of ketone).
-
Catalyst Addition : Prepare a solution of the base catalyst (e.g., 2M aqueous NaOH or a suspension of a barium carboxylate). Add the catalyst solution dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a precipitate may indicate product formation.
-
Work-up and Isolation : Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). If a solid has formed, it can be collected by vacuum filtration. If the product is in solution, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization[2].
General Experimental Protocol for Base-Catalyzed Transesterification
This protocol is a general procedure for biodiesel synthesis and can be adapted for different basic catalysts.
-
Reactant and Catalyst Preparation : In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the vegetable oil and methanol. A common molar ratio of methanol to oil is 6:1 to drive the equilibrium towards the product side.
-
Catalyst Addition : Add the base catalyst (e.g., 1% by weight of oil of potassium hydroxide or the desired barium carboxylate).
-
Reaction Conditions : Heat the mixture to the desired temperature (typically around 60-65 °C, below the boiling point of methanol) and stir vigorously for the specified reaction time (e.g., 1-2 hours)[3].
-
Product Separation : After the reaction, transfer the mixture to a separatory funnel and allow it to stand. Two layers will form: the upper layer is the biodiesel (fatty acid methyl esters), and the lower layer is glycerol.
-
Purification : Separate the two layers. The biodiesel layer is then washed with warm water to remove any residual catalyst, soap, and excess methanol. The purified biodiesel is then dried over an anhydrous drying agent like sodium sulfate.
Visualizations
Catalytic Cycle of Base-Catalyzed Aldol Condensation
Caption: Generalized mechanism of a base-catalyzed aldol condensation.
Experimental Workflow for Biodiesel Production via Transesterification
Caption: A typical experimental workflow for biodiesel production.
Logical Relationship of Catalyst Properties and Performance
Caption: Key properties of barium carboxylates influencing catalytic performance.
References
Efficacy of Barium Oleate as a Lubricant: A Comparative Analysis with Other Metal Soaps
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of the lubricating performance of various metal soaps, with a focus on the available data for alternatives to barium oleate. Due to a lack of publicly available, direct comparative experimental data for this compound under standardized lubricant testing conditions, this document presents a comprehensive analysis of closely related metal oleates to serve as a benchmark.
This guide synthesizes experimental data from scientific literature to compare the efficacy of different metal soaps as lubricant additives. The primary performance indicators examined are the coefficient of friction and the wear scar diameter, which are critical measures of a lubricant's ability to reduce frictional forces and protect against material wear. The data presented is derived from standardized testing methodologies, ensuring a reliable basis for comparison.
Comparative Performance of Metal Oleates
The following table summarizes the key performance data from a four-ball wear test conducted under a load of 392 N. The percentage reduction in both the coefficient of friction and the mean wear scar diameter is presented, illustrating the relative effectiveness of each metal oleate in improving the base oil's performance.
| Lubricant Additive (1% concentration) | Base Oil | Coefficient of Friction Reduction (%) | Mean Wear Scar Diameter (MWSD) Reduction (%) |
| Zinc Oleate | Motor Oil | 5.5 - 8.5 | 20 - 30 |
| Industrial Oil | Data not specified | 20 - 30 | |
| Copper Oleate | Motor Oil | 7 - 15 | 20 - 30 |
| Industrial Oil | Data not specified | 20 - 30 | |
| Tin Oleate | Motor Oil | 23.5 - 31 | 20 - 30 |
| Industrial Oil | Data not specified | 20 - 30 |
Data sourced from "Study of Effect of Metal Oleates on Mixed and Boundary Lubrication", Tribology in Industry.
From this data, it is evident that tin oleate demonstrates the most significant reduction in the coefficient of friction in motor oil among the tested additives. All three metal oleates show a comparable and substantial reduction in wear scar diameter, indicating their effectiveness as anti-wear agents. The absence of specific data for this compound in such comparative studies highlights a gap in the current body of public research.
Experimental Protocols
To ensure the reproducibility and validity of lubricant performance data, standardized testing procedures are crucial. The following are detailed methodologies for the key experiments commonly cited in the evaluation of lubricant efficacy.
Four-Ball Wear Test (based on ASTM D4172)
This test evaluates the anti-wear properties of fluid lubricants.
Apparatus:
-
Four-Ball Wear Test Machine.
-
Test Balls: 12.7 mm diameter, chrome alloy steel (AISI E-52100), Grade 25 EP.
-
Microscope with a calibrated measuring scale for wear scar measurement.
Procedure:
-
Three steel balls are clamped together and immersed in the lubricant sample.
-
A fourth steel ball is placed on top, in contact with the three lower balls, and rotated at a specified speed.
-
The test is conducted under a defined load, temperature, and duration.
-
After the test, the machine is stopped, and the three lower balls are removed and cleaned.
-
The average diameter of the wear scars on the three lower balls is measured using a microscope.
Typical Test Conditions:
-
Load: 147 N or 392 N
-
Rotational Speed: 1200 rpm
-
Temperature: 75°C
-
Duration: 60 minutes
Four-Ball Extreme Pressure (EP) Test (based on ASTM D2783)
This test determines the load-carrying properties of lubricating fluids.
Apparatus:
-
Four-Ball Extreme Pressure (EP) Tester.
-
Test Balls: 12.7 mm diameter, chrome alloy steel (AISI E-52100).
Procedure:
-
The setup is similar to the four-ball wear test.
-
A series of short-duration tests (typically 10 seconds) are run at progressively increasing loads.
-
The test continues until the rotating ball welds to the stationary balls, indicating lubricant failure.
-
The load at which welding occurs is recorded as the weld point.
-
The last non-seizure load (LNSL) and the load-wear index (LWI) are also determined from the series of tests.
Visualizing Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the performance of a lubricant additive using the Four-Ball Wear Test.
Caption: Workflow for Four-Ball Wear Test Evaluation.
Signaling Pathway for Lubricant Action
The lubricating action of metal soaps like this compound involves the formation of a protective film on the metal surfaces, which reduces friction and wear. The following diagram illustrates a simplified logical relationship of this process.
Caption: Simplified Lubricant Action Pathway.
A Comparative Analysis: Barium Oleate-Coated Nanoparticles Versus Their Uncoated Counterparts
For researchers, scientists, and professionals in drug development, the choice between coated and uncoated nanoparticles is a critical decision that significantly impacts formulation, efficacy, and safety. This guide provides a comprehensive comparison of barium oleate-coated nanoparticles and their uncoated barium counterparts, offering insights into their physicochemical properties, performance in drug delivery applications, cellular interactions, and toxicological profiles. While direct comparative studies are limited, this analysis synthesizes available data from related systems to provide a clear and objective overview.
Physicochemical Properties: A Tale of Two Surfaces
The presence of an oleic acid coating dramatically alters the surface chemistry of barium nanoparticles, transforming them from potentially hydrophilic or charged surfaces to hydrophobic and lipophilic entities. This fundamental change has profound implications for their behavior in biological and pharmaceutical systems.
Uncoated barium nanoparticles, depending on their specific composition (e.g., barium sulfate, barium titanate), can exhibit varying degrees of hydrophilicity and surface charge. These properties make them dispersible in aqueous solutions to some extent, but they are also prone to aggregation and opsonization by proteins in biological media, which can lead to rapid clearance by the reticuloendothelial system (RES).
In contrast, the long hydrocarbon chains of the oleate molecules on the surface of coated nanoparticles render them hydrophobic. This property enhances their dispersibility in non-polar organic solvents and lipid-based formulations. The oleic acid coating can also improve the stability of the nanoparticles by preventing agglomeration.
| Property | This compound-Coated Nanoparticles | Uncoated Barium Nanoparticles |
| Surface Chemistry | Hydrophobic, Lipophilic | Potentially Hydrophilic, Charged |
| Dispersibility | High in non-polar solvents (e.g., toluene, hexane) | Moderate in polar solvents (e.g., water, ethanol) |
| Stability | High (prevents aggregation) | Prone to aggregation and opsonization |
| Zeta Potential | Near-neutral or slightly negative | Can be highly positive or negative |
| Barium Ion Leaching | Reduced | Higher, leading to potential toxicity |
Drug Delivery Applications: Tailoring the Carrier to the Cargo
The choice between oleate-coated and uncoated barium nanoparticles for drug delivery largely depends on the properties of the therapeutic agent to be delivered.
This compound-Coated Nanoparticles are ideal carriers for hydrophobic drugs. The lipophilic nature of the oleic acid coating allows for high loading capacity of non-polar drug molecules. The sustained release of the encapsulated drug can be achieved as the lipid coating is gradually degraded or as the drug diffuses through the matrix.
Uncoated Barium Nanoparticles , on the other hand, may be more suitable for the delivery of hydrophilic drugs or for applications where the nanoparticle surface needs to be functionalized with specific targeting ligands. However, their propensity for opsonization and rapid clearance remains a significant challenge.
| Feature | This compound-Coated Nanoparticles | Uncoated Barium Nanoparticles |
| Drug Loading | High capacity for hydrophobic drugs | Suitable for hydrophilic drugs |
| Drug Release | Sustained release profile | Potentially faster, burst release |
| Targeting | Passive targeting to lipid-rich tissues | Requires surface functionalization for active targeting |
| In Vivo Circulation | Longer circulation times due to reduced opsonization | Shorter circulation times due to rapid clearance |
Cellular Interactions and Uptake
The surface properties of nanoparticles are a primary determinant of how they interact with cells. The hydrophobic nature of This compound-coated nanoparticles can facilitate their interaction with the lipid bilayers of cell membranes, potentially leading to enhanced cellular uptake through mechanisms like macropinocytosis or caveolae-mediated endocytosis.
Uncoated barium nanoparticles , with their potentially charged and hydrophilic surfaces, are more likely to interact with cell surface proteins and be taken up via clathrin-mediated endocytosis. However, their aggregation in biological media can lead to non-specific uptake by phagocytic cells.
Diagram 1: Cellular interaction pathways.
Toxicological Profile: The Importance of a Protective Coat
The toxicity of barium nanoparticles is often associated with the leaching of barium ions (Ba²⁺), which can be cytotoxic. Studies on other types of coated barium nanoparticles, such as silica-coated barium titanate, have shown that a protective coating can significantly reduce ion leaching and, consequently, cytotoxicity.
It is therefore reasonable to infer that an oleic acid coating would similarly reduce the leakage of barium ions from the nanoparticle core, leading to a more favorable toxicity profile compared to uncoated barium nanoparticles . Uncoated nanoparticles are more likely to release toxic ions, especially in the acidic environment of endosomes and lysosomes following cellular uptake.
| Parameter | This compound-Coated Nanoparticles | Uncoated Barium Nanoparticles |
| Barium Ion Leaching | Low | High |
| Cytotoxicity (IC50) | Higher IC50 (Less toxic) | Lower IC50 (More toxic) |
| Biocompatibility | Generally improved | Potential for higher toxicity |
| Inflammatory Response | Potentially lower due to reduced ion exposure | Can be higher due to ion leaching and aggregation |
Experimental Protocols
To facilitate further research and validation, detailed experimental protocols for the synthesis, characterization, and evaluation of both coated and uncoated barium nanoparticles are provided below.
Synthesis of Uncoated Barium Sulfate Nanoparticles
Materials:
-
Barium chloride (BaCl₂)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of BaCl₂ in deionized water.
-
Prepare a 0.1 M solution of Na₂SO₄ in deionized water.
-
Slowly add the Na₂SO₄ solution to the BaCl₂ solution under vigorous stirring.
-
Continue stirring for 1 hour at room temperature.
-
Collect the precipitate by centrifugation (10,000 rpm for 15 minutes).
-
Wash the precipitate three times with deionized water and once with ethanol.
-
Dry the resulting barium sulfate nanoparticles in a vacuum oven at 60°C overnight.
Synthesis of this compound-Coated Nanoparticles
Materials:
-
Uncoated barium nanoparticles
-
Oleic acid
-
Toluene
Procedure:
-
Disperse 100 mg of uncoated barium nanoparticles in 50 mL of toluene by sonication.
-
Add 1 mL of oleic acid to the dispersion.
-
Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature.
-
Collect the oleate-coated nanoparticles by centrifugation (12,000 rpm for 20 minutes).
-
Wash the nanoparticles three times with ethanol to remove excess oleic acid.
-
Dry the this compound-coated nanoparticles under vacuum.
Cytotoxicity Assessment: MTT Assay
Materials:
-
Human cell line (e.g., HeLa, A549)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Nanoparticle suspensions (coated and uncoated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the nanoparticle suspensions in cell culture media.
-
Remove the old media from the wells and add 100 µL of the nanoparticle dilutions.
-
Incubate the cells with the nanoparticles for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Diagram 2: Experimental workflow.
Conclusion
The decision to use this compound-coated versus uncoated barium nanoparticles should be guided by the specific application. The oleic acid coating offers significant advantages in terms of stability, dispersibility in non-polar media, drug loading of hydrophobic agents, and biocompatibility. The protective coating is likely to reduce toxicity associated with barium ion leaching. Uncoated nanoparticles, while potentially useful for certain applications, face challenges related to stability, rapid clearance, and potential toxicity. For the development of effective and safe nanomedicines, particularly for the delivery of hydrophobic drugs, this compound-coated nanoparticles present a more promising platform. Further direct comparative studies are warranted to provide more definitive quantitative data and to fully elucidate the structure-activity relationships of these nanoparticle systems.
Diagram 3: Impact of oleate coating.
Safety Operating Guide
Navigating the Safe Disposal of Barium Oleate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Barium oleate, a substance classified as harmful if swallowed, necessitates strict adherence to established disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Handling of this compound should occur in a well-ventilated area, and the formation of dust should be avoided.
Core Disposal Procedures
The primary objective in disposing of this compound is to prevent its release into the environment, particularly into drainage systems and waterways. Barium is regulated as a heavy metal, and its soluble compounds are of particular concern.
Step 1: Collection and Storage
All this compound waste, whether solid or in solution, must be collected in designated, sealed, and clearly labeled containers. These containers should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Step 2: Chemical Treatment for Immobilization
To render the barium content less hazardous, a chemical precipitation method is recommended. This process converts the soluble barium into the highly insoluble and less toxic barium sulfate.
Experimental Protocol: Precipitation of Barium as Barium Sulfate
-
Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a suitable solvent. For solutions, proceed to the next step.
-
Acidification & Precipitation: Slowly add a dilute solution of sulfuric acid (H₂SO₄) to the this compound solution while stirring. This will precipitate the barium as white, insoluble barium sulfate (BaSO₄). The addition of excess sulfuric acid can ensure complete precipitation.
-
Separation: Allow the precipitate to settle. The solid barium sulfate can then be separated from the liquid by filtration or decantation.
-
Neutralization of Filtrate: The remaining liquid (filtrate) should be tested for pH and neutralized with a suitable base, such as sodium hydroxide (NaOH), before being disposed of in accordance with local regulations for non-hazardous aqueous waste.
-
Drying and Packaging of Precipitate: The collected barium sulfate precipitate should be dried and then packaged in a sealed container for final disposal.
Step 3: Final Disposal
The treated and contained barium sulfate, as well as any untreated this compound waste, must be disposed of through a licensed chemical waste disposal facility. Depending on local and national regulations, options may include:
-
Secured Sanitary Landfill: The sealed containers of barium waste can be transported to a landfill specifically designed to handle hazardous materials.[1]
-
Licensed Chemical Destruction Plant: Professional waste management services may offer incineration with flue gas scrubbing to destroy the organic component of this compound and contain the barium residue.
-
Recycling of Containers: Contaminated packaging, such as bottles or drums, should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The cleaned containers can then be recycled or punctured to prevent reuse and disposed of in a sanitary landfill.
It is imperative to adhere to all federal, state, and local regulations concerning the disposal of barium-containing compounds.[1]
Quantitative Data for Barium Waste Management
The following table summarizes key quantitative data relevant to the disposal of barium-containing waste.
| Parameter | Value/Guideline | Regulatory Context |
| RCRA Hazardous Waste Threshold | Waste containing > 0.2% soluble barium | Resource Conservation and Recovery Act (USA) |
| Reportable Quantity (RQ) for Barium Compounds | 1,000 lbs (454 kg) | Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) (USA) |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Barium Oleate
For the Researcher, Scientist, and Drug Development Professional: Your safety is paramount when handling chemical compounds. This guide provides essential, immediate, and procedural information for the safe handling and disposal of Barium oleate, ensuring the integrity of your research and the well-being of your team.
This compound, while valuable in various research and development applications, is classified as harmful if swallowed.[1][2][3] Adherence to strict safety protocols is crucial to mitigate risks associated with its handling. This document outlines the necessary personal protective equipment (PPE), standard operating procedures, emergency protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Tabulated Guide
The following table summarizes the essential personal protective equipment required for handling this compound. Consistent and correct use of PPE is the first line of defense against chemical exposure.
| PPE Category | Equipment Specification | Purpose | Area of Use |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | To protect eyes from dust, splashes, and vapors. | Mandatory in all areas where this compound is handled. |
| Hand Protection | Chemically impermeable gloves.[1][3] | To prevent skin contact with the chemical. | Mandatory for all handling procedures. |
| Body Protection | Fire/flame resistant and impervious clothing; laboratory coat.[3] | To protect skin and personal clothing from contamination. | Recommended for all procedures; mandatory when handling larger quantities. |
| Respiratory Protection | NIOSH/MSHA approved respirator for dust and mists. | To be used where ventilation is inadequate or in enclosed spaces to prevent inhalation of dust. | Required when engineering controls are insufficient to maintain airborne concentrations below exposure limits. |
Standard Operating Procedure for Handling this compound
Following a standardized procedure is critical to minimizing exposure and ensuring reproducible results.
1. Pre-Handling and Preparation:
-
Training: Ensure all personnel handling this compound are trained on its hazards and the procedures outlined in this guide.
-
Area Designation: Designate a specific, well-ventilated area for handling this compound.[1] A chemical fume hood is recommended.
-
PPE Inspection: Before each use, inspect all PPE for signs of damage or degradation.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eye wash station.[4]
2. Handling and Use:
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.[1][3]
-
Weighing: Conduct weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Transferring and Mixing: Use appropriate tools (e.g., spatulas, non-sparking tools) to transfer the chemical. When mixing, add this compound slowly to the solvent or other reagents to control the reaction.
-
Personal Hygiene: Do not eat, drink, or smoke in the designated handling area.[1][2] Wash hands thoroughly after handling and before leaving the laboratory.[1]
3. Storage:
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated place.[4]
-
Compatibility: Store away from incompatible materials.
Emergency Protocols: Immediate and Effective Response
In the event of an emergency, a swift and informed response is critical.
| Emergency Scenario | Immediate Action |
| Spill | 1. Evacuate personnel from the immediate area.[1] 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Sweep up the spilled material and place it in a suitable, closed container for disposal.[5] 4. Ventilate the area and wash the spill site after material pickup is complete.[5] |
| Skin Contact | 1. Immediately remove contaminated clothing.[1][3] 2. Wash the affected area with plenty of soap and water.[1][3] 3. Seek medical attention if irritation persists.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] 2. Remove contact lenses, if present and easy to do. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the person to fresh air.[1][3] 2. If breathing is difficult, give oxygen.[1][3] 3. If not breathing, give artificial respiration.[1][3] 4. Seek immediate medical attention.[1] |
| Ingestion | 1. Rinse mouth with water.[1][2] 2. Do NOT induce vomiting.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable and closed container labeled as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Visualizing Safe Handling and Emergency Response
The following diagrams illustrate the key relationships in the safe handling of this compound.
Caption: Logical relationship of hazard identification, control, and response.
Caption: Experimental workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
